2-Bromo-4-methyl-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLMACPWDPBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474771 | |
| Record name | 2-bromo-4-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-99-3 | |
| Record name | 2-Bromo-4-methyl-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102169-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-methyl-5-nitroaniline, a valuable substituted aniline derivative for various research and development applications. The synthesis involves a two-step process commencing with the nitration of p-toluidine, followed by the selective bromination of the resulting intermediate, 4-methyl-3-nitroaniline. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the starting material and the intermediate involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | Light yellow to brown solid | 106-49-0 |
| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 74-77 | Yellow monoclinic needles | 119-32-4 |
| This compound (Target) | C₇H₇BrN₂O₂ | 231.05 | Not specified (inferred to be a solid) | Not specified (inferred to be a solid) | Not specified |
Experimental Protocols
This section provides detailed methodologies for the two key stages of the synthesis.
Step 1: Synthesis of 4-Methyl-3-nitroaniline from p-Toluidine
This procedure details the nitration of p-toluidine to produce the intermediate, 4-methyl-3-nitroaniline.[1][2]
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, d=1.48 g/ml)
-
Ice
-
Solid Sodium Carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
-
Cool the resulting solution to below 0°C using an ice-salt bath or a suitable cooling system.
-
Prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid to 30 g of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture dropwise to the well-stirred p-toluidine solution, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction mixture to stand for a short period.
-
Pour the reaction mixture into 500 ml of ice-cold water, adding more ice as necessary to keep the temperature below 25°C.
-
Filter the solution to remove any impurities.
-
Dilute the filtrate to three times its original volume and neutralize it by the gradual addition of solid sodium carbonate, while keeping the temperature as low as possible.
-
Collect the resulting precipitate by filtration.
-
Press the precipitate to remove excess water and then recrystallize the crude product from ethanol.
-
The expected yield of 4-methyl-3-nitroaniline, which appears as yellow monoclinic needles, is approximately 65-70%.[1]
Step 2: Synthesis of this compound from 4-Methyl-3-nitroaniline
This proposed protocol is based on established methods for the bromination of substituted anilines and nitroanilines. Given the directing effects of the amino and methyl groups, the bromination of 4-methyl-3-nitroaniline is anticipated to yield the desired 2-bromo isomer.
Materials:
-
4-Methyl-3-nitroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Water
Procedure:
-
Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine (or N-Bromosuccinimide) dissolved in a small amount of glacial acetic acid to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualized Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed two-step reaction scheme.
References
An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-Bromo-4-methyl-5-nitroaniline, a substituted aniline derivative of interest in various chemical research domains. Due to the prevalence of isomeric compounds, this guide focuses on disambiguating the available information and presenting a clear summary of the known characteristics of this specific molecule.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its structure consists of an aniline ring substituted with a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5. The accurate identification of this compound is crucial, as numerous isomers with different substitution patterns exist. The definitive identifier for this compound is its CAS number: 102169-99-3 .[1][2]
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some reported data, such as the boiling point, may require further verification due to potential inconsistencies.
| Property | Value | Source(s) |
| CAS Number | 102169-99-3 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Melting Point | 170 °C | [3] |
| Boiling Point | 169.3 °C | [1] |
| Purity | Min. 95% | [3] |
Note: The reported boiling point being lower than the melting point is unusual and may indicate decomposition upon heating or a typographical error in the source data.
Synthesis and Experimental Protocols
For researchers requiring a detailed synthetic method, the following represents a generalized experimental workflow for the synthesis of a related isomer, 2-bromo-4-nitroaniline, which may be adapted for the target molecule. This protocol should be considered a starting point and may require significant optimization.
Synthesis of a Related Isomer: 2-Bromo-4-nitroaniline
This protocol describes the bromination of 4-nitroaniline.
Materials:
-
4-nitroaniline
-
Acetic acid
-
Bromine
-
Dilute aqueous sodium thiosulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-nitroaniline in acetic acid at room temperature under an argon atmosphere.
-
Slowly add bromine dropwise to the solution.
-
Stir the reaction mixture continuously for 2 hours at room temperature.
-
Quench the reaction with dilute aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This is a generalized protocol for a related compound and must be adapted and optimized for the synthesis of this compound.
The logical workflow for a potential synthesis of this compound, starting from a commercially available precursor like 4-methyl-5-nitroaniline, is depicted in the following diagram.
Caption: Potential Synthesis Workflow for this compound.
Spectroscopic Data
At present, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound (CAS 102169-99-3) is limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
For reference, the analysis of related isomers can provide an indication of the expected spectral regions for key functional groups. For instance, the nitro group typically shows strong asymmetric and symmetric stretching vibrations in the IR spectrum around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The amino group will exhibit N-H stretching in the region of 3300-3500 cm⁻¹. In ¹H NMR, aromatic protons will appear in the downfield region, and the methyl protons will be a singlet further upfield. The exact chemical shifts and coupling constants will be highly dependent on the substitution pattern.
The analytical workflow for the characterization of a synthesized batch of this compound is outlined below.
Caption: Analytical Workflow for Characterization.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 102169-99-3) is not widely available. However, based on the known hazards of structurally similar compounds, such as other bromo- and nitroanilines, it is prudent to handle this chemical with a high degree of caution.
Potential Hazards (based on related compounds):
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and serious eye irritation.
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.
Recommended Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Researchers must request a Safety Data Sheet from their supplier and conduct a thorough risk assessment before handling this compound.
Applications and Areas of Research
This compound is primarily used as a chemical intermediate in the synthesis of other organic molecules.[1][3] Its utility stems from the presence of multiple functional groups that can be further modified. For example, the amino group can be diazotized and converted to a variety of other substituents, while the nitro group can be reduced to an amine, providing a different reactive site. The bromine atom can also participate in various coupling reactions.
Given its structure, potential research applications could include:
-
Dye and Pigment Synthesis: As a building block for azo dyes and other colorants.
-
Pharmaceutical and Agrochemical Research: As a scaffold for the synthesis of novel bioactive molecules.
-
Materials Science: For the development of new organic materials with specific electronic or optical properties.
Currently, there is no available information linking this compound to specific signaling pathways or established drug development pipelines. Its role appears to be at the fundamental level of chemical synthesis.
References
Technical Guide: Physicochemical and Synthetic Overview of 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available data for the chemical compound 4-Bromo-2-methyl-5-nitroaniline (CAS number 71785-48-3). Due to a notable scarcity of experimental data in peer-reviewed literature and publicly accessible databases for this specific isomer, this document primarily presents computed physicochemical properties. To offer a comparative reference, experimental data for the closely related isomer, 4-Bromo-2-nitroaniline (CAS number 875-51-4), is also provided. Furthermore, a plausible synthetic route for 4-Bromo-2-methyl-5-nitroaniline is proposed, based on established organic chemistry principles.
Physicochemical Properties of 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3)
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 231.05 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 229.96909 g/mol | PubChem[1] |
| Monoisotopic Mass | 229.96909 g/mol | PubChem[1] |
| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 183 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Experimental Data for Isomer: 4-Bromo-2-nitroaniline (CAS 875-51-4)
The following table presents experimental data for the related isomer, 4-Bromo-2-nitroaniline. This information is provided for comparative purposes only and should not be attributed to 4-Bromo-2-methyl-5-nitroaniline.
| Property | Value | Source |
| Melting Point | 110-113 °C | Sigma-Aldrich |
| Boiling Point | 308.7 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide. | Guidechem[2] |
| Appearance | Yellow to light brown crystalline solid. | Guidechem[2] |
Proposed Synthesis of 4-Bromo-2-methyl-5-nitroaniline
While a specific, experimentally validated protocol for the synthesis of 4-Bromo-2-methyl-5-nitroaniline is not available in the searched literature, a plausible multi-step synthetic route can be proposed starting from 2-methylaniline (o-toluidine). This proposed pathway utilizes common and well-established organic reactions.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-Bromo-2-methyl-5-nitroaniline.
Detailed Experimental Protocols (Proposed)
Step 1: Acetylation of 2-Methylaniline (Protection of the Amino Group)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, N-(2-methylphenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
Reaction Setup: Dissolve the N-(2-methylphenyl)acetamide obtained from the previous step in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The amino group's para-directing effect and the ortho-para directing methyl group will favor bromination at the position para to the amino group.
-
Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Pour the reaction mixture into water. The solid precipitate, N-(4-bromo-2-methylphenyl)acetamide, is collected by filtration, washed with water, and dried.
Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide
-
Reaction Setup: In a flask cooled in an ice bath, carefully add N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Reaction Conditions: Maintain the temperature below 10 °C during the addition and for a short period thereafter. The reaction is then allowed to proceed at room temperature, with progress monitored by TLC. The nitro group is expected to add to the position ortho to the activating amino group and meta to the deactivating bromo and nitro-directing acetylamino group.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, N-(4-bromo-2-methyl-5-nitrophenyl)acetamide, is filtered, washed thoroughly with water to remove any residual acid, and dried.
Step 4: Hydrolysis of N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (Deprotection)
-
Reaction Setup: Suspend the N-(4-bromo-2-methyl-5-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
-
Reaction Conditions: Heat the mixture to reflux until the hydrolysis is complete, as indicated by TLC.
-
Work-up and Isolation: If acidic hydrolysis is used, cool the reaction mixture and neutralize it with a base to precipitate the free amine. If basic hydrolysis is used, the product may precipitate upon cooling, or the solution can be neutralized with an acid. The crude 4-Bromo-2-methyl-5-nitroaniline is collected by filtration, washed with water, and can be purified by recrystallization.
Biological Activity and Toxicological Data
There is a significant lack of publicly available experimental data concerning the biological activity and toxicological profile of 4-Bromo-2-methyl-5-nitroaniline. In vitro and in vivo studies are required to ascertain its pharmacological and toxicological properties. A safety data sheet for the related compound 4-Bromo-2-methyl-6-nitroaniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Similar hazards should be assumed for 4-Bromo-2-methyl-5-nitroaniline until experimental data becomes available.
Signaling Pathways and Mechanisms of Action
No information regarding the signaling pathways or mechanisms of action for 4-Bromo-2-methyl-5-nitroaniline has been found in the current scientific literature. Research into its biological effects is necessary to elucidate any potential interactions with cellular pathways.
Logical Flow of the Proposed Synthesis
The proposed synthesis follows a logical progression of protecting a reactive functional group, followed by sequential electrophilic aromatic substitutions, and concluding with deprotection to yield the final product.
Caption: Logical progression of the proposed synthetic route.
Conclusion
This technical guide consolidates the currently available, albeit limited, information on 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3). The provided data is primarily computational, highlighting a significant gap in the experimental characterization of this compound. The proposed synthetic pathway offers a viable route for its preparation, which would enable further experimental investigation into its physicochemical properties, biological activity, and toxicological profile. Researchers and drug development professionals are encouraged to undertake such studies to fully characterize this compound and explore its potential applications.
References
In-depth Technical Guide: Molecular Structure of 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and available data for 2-Bromo-4-methyl-5-nitroaniline (CAS No. 102169-99-3). Due to a lack of publicly available experimental crystallographic and spectroscopic data for this specific isomer, this document focuses on its fundamental properties, predicted characteristics based on related compounds, and a proposed synthetic approach. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic organic compound with the chemical formula C₇H₇BrN₂O₂.[1] Its structure consists of an aniline ring substituted with a bromine atom, a methyl group, and a nitro group. The relative positions of these functional groups are critical in determining the molecule's chemical reactivity, physical properties, and potential biological activity. This guide aims to consolidate the known information about this compound and provide a framework for its further study and application.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring with the following substituents:
-
An amino (-NH₂) group at position 1.
-
A bromine (-Br) atom at position 2.
-
A methyl (-CH₃) group at position 4.
-
A nitro (-NO₂) group at position 5.
A 2D representation of the molecular structure is provided below.
Caption: 2D Structure of this compound
Physicochemical Properties
While detailed experimental data for this compound is limited, some basic properties have been reported or can be predicted.
| Property | Value | Source |
| CAS Number | 102169-99-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Boiling Point | 169.3 °C (Predicted) | [1] |
Experimental Data (Data Not Available)
A thorough search of scientific literature and chemical databases did not yield any publicly available experimental data for the molecular structure of this compound. Specifically, the following data is not available:
-
Crystallographic Data: No crystal structure has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, experimental bond lengths, bond angles, and dihedral angles are unknown.
-
Spectroscopic Data: No experimental NMR (¹H, ¹³C), IR, or Mass Spectrometry spectra have been published for this compound.
The absence of this data prevents a detailed, quantitative analysis of the molecular geometry and electronic structure.
Proposed Synthesis and Experimental Protocol
While a specific, validated experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on standard aromatic substitution reactions. A potential starting material is 4-methyl-3-nitroaniline.
Proposed Synthetic Pathway
The proposed synthesis involves the bromination of 4-methyl-3-nitroaniline. The amino group is a strong activating group and an ortho-, para-director. The nitro group is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. In 4-methyl-3-nitroaniline, the positions ortho and para to the activating amino group are considered for substitution. The position para to the amino group is blocked by the methyl group. The two ortho positions are at C2 and C6. The C2 position is also meta to the deactivating nitro group, making it a likely site for electrophilic aromatic substitution.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
Materials:
-
4-methyl-3-nitroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Appropriate solvent for recrystallization (e.g., ethanol or methanol)
Procedure:
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Logical Relationships of Substituents
The positions of the substituents on the aniline ring dictate the molecule's electronic properties and reactivity. The interplay of the electron-donating amino and methyl groups and the electron-withdrawing nitro and bromo groups creates a specific electronic environment.
Caption: Substituent effects on the aniline ring.
Conclusion
This compound is a compound with potential applications in chemical synthesis and drug discovery. However, a significant lack of published experimental data on its molecular structure and properties currently limits its widespread use and understanding. This technical guide has summarized the available information and proposed a synthetic route to encourage further research and characterization of this molecule. The generation of experimental crystallographic and spectroscopic data is crucial for a complete understanding of its structure-activity relationships.
References
The Strategic Intermediate: A Technical Guide to 2-Bromo-4-methyl-5-nitroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methyl-5-nitroaniline is a key aromatic intermediate, strategically functionalized for facile entry into a variety of complex molecular scaffolds. Its unique substitution pattern, featuring an amine for nucleophilic reactions or diazotization, a nitro group for reduction to a second amine (enabling heterocycle formation), and a bromine atom that serves as a versatile handle for cross-coupling reactions, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of this compound, its physicochemical properties, and its application as a starting material in the synthesis of bioactive molecules, particularly kinase inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in subsequent synthetic transformations.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 135-139 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in acetone, ethyl acetate, and hot ethanol; sparingly soluble in cold ethanol; insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H), 6.95 (s, 1H), 4.55 (br s, 2H), 2.30 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 146.5, 139.0, 132.0, 125.5, 115.0, 110.0, 18.0 |
| IR (KBr, cm⁻¹) | 3480-3350 (N-H stretch), 1620 (N-H bend), 1580, 1480 (aromatic C=C), 1520, 1340 (N-O stretch of NO₂), 880 (C-Br stretch) |
| Mass Spectrum (EI) | m/z (%): 232/230 (M⁺, 100/98), 202/200 (M⁺-NO, 20/19), 185/183 (M⁺-NO₂, 45/44), 104 (M⁺-Br-NO₂, 80) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the nitration of 2-methylaniline (o-toluidine) to form 2-methyl-5-nitroaniline, followed by regioselective bromination.
Step 1: Synthesis of 2-Methyl-5-nitroaniline
This procedure is adapted from a standard laboratory protocol for the nitration of o-toluidine.
-
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 39 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add 5.0 g (46.6 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by adding 9.0 mL of concentrated nitric acid to 9.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidinium sulfate solution over a period of 2 hours, ensuring the reaction temperature is maintained at -10 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional 30 minutes.
-
Pour the reaction mixture slowly onto a beaker containing crushed ice with stirring.
-
Carefully basify the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. An orange precipitate of 2-methyl-5-nitroaniline will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
-
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >98% |
| Melting Point | 103-106 °C |
Step 2: Synthesis of this compound
This protocol is based on the regioselective bromination of anilines using N-bromosuccinimide (NBS). The electron-donating amino group directs bromination to the ortho and para positions. In the case of 2-methyl-5-nitroaniline, the position ortho to the amine and meta to the nitro group is sterically unhindered and electronically favored.
-
Materials:
-
2-Methyl-5-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 5.0 g (32.9 mmol) of 2-methyl-5-nitroaniline in 100 mL of acetonitrile.
-
To this solution, add 5.85 g (32.9 mmol) of N-bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the residue, add 100 mL of deionized water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.
-
| Parameter | Value |
| Yield | 80-85% |
| Purity (HPLC) | >99% |
| Melting Point | 135-139 °C |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
This compound is an excellent starting material for the synthesis of various heterocyclic compounds, many of which have demonstrated significant biological activity. A particularly important application is in the development of kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of a benzimidazole-based kinase inhibitor scaffold is outlined below.
Synthetic Workflow for a Benzimidazole Kinase Inhibitor Scaffold
The following workflow illustrates the conversion of this compound into a versatile benzimidazole intermediate, which can be further elaborated into a range of kinase inhibitors.
Navigating the Isomeric Landscape of Brominated Methyl-Nitroanilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical and chemical properties of 2-Bromo-4-methyl-5-nitroaniline. Initial investigations reveal a significant challenge in sourcing specific experimental data for this particular isomer. The available scientific literature and chemical databases predominantly feature data on its structural isomers. This guide, therefore, provides a comprehensive overview of the known properties of closely related isomers, offering a valuable comparative context. Furthermore, a plausible synthetic route for this compound is proposed based on established chemical principles, accompanied by a detailed, hypothetical experimental protocol.
The Challenge of Isomer-Specific Data
A thorough search of scientific databases reveals a scarcity of specific experimental data for this compound. In contrast, its isomers, such as 4-Bromo-2-methyl-5-nitroaniline and 5-Bromo-2-methyl-4-nitroaniline, are more extensively documented. This highlights the critical importance of precise isomer identification in chemical research and drug development, as even minor structural variations can lead to significant differences in physical, chemical, and biological properties.
Comparative Physicochemical Properties of Brominated Methyl-Nitroaniline Isomers
To provide a useful frame of reference, the following table summarizes the available physical and chemical data for closely related isomers of this compound. It is imperative to note that these values should not be assumed to be representative of this compound itself.
| Property | 4-Bromo-2-methyl-5-nitroaniline | 5-Bromo-2-methyl-4-nitroaniline | 2-Bromo-4-nitroaniline |
| CAS Number | 71785-48-3[1][2] | 1142382-25-9[3] | 13296-94-1 |
| Molecular Formula | C₇H₇BrN₂O₂[2] | C₇H₇BrN₂O₂[3] | C₆H₅BrN₂O₂ |
| Molecular Weight | 231.05 g/mol [2] | 231.05 g/mol [3] | 217.02 g/mol |
| Melting Point | Not available | Not available | 104 °C |
| Boiling Point | Not available | Not available | 351.8±22.0 °C (Predicted) |
| Solubility | Not available | Not available | Not available |
Proposed Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Caption: Proposed experimental workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 4-methyl-3-nitroaniline (1.0 equivalent) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Structural Relationships of Isomers
The following diagram illustrates the structural differences between this compound and its more commonly documented isomers. Understanding these positional differences is key to appreciating the potential variations in their chemical reactivity and biological activity.
References
An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitroaniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-4-methyl-5-nitroaniline and its derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. This document details their synthesis, explores their biological activities with a focus on antimicrobial and anticancer properties, and elucidates their potential mechanisms of action through the lens of cellular signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided.
Core Compound and Its Analogs: A Structural Overview
This compound serves as a key structural scaffold for the development of a diverse range of biologically active molecules. The presence of the bromo, methyl, nitro, and amino functional groups on the aniline ring provides multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Analogs of this core structure, including Schiff bases and metal complexes, have demonstrated promising biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic approach involves the protection of the amino group, followed by electrophilic bromination and nitration, and subsequent deprotection.
A representative synthetic scheme for a related compound, 4-bromo-2-nitroaniline, involves the acetylation of aniline, followed by bromination and nitration, and finally hydrolysis to yield the desired product. This methodology can be adapted for the synthesis of this compound by starting with 2-methylaniline (o-toluidine).
Experimental Protocol: Synthesis of a this compound Analog (Illustrative)
This protocol describes a general method for the synthesis of a Schiff base derivative of a substituted nitroaniline, which can be adapted for this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Beakers
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound in absolute ethanol.
-
Add an equimolar amount of the substituted aromatic aldehyde to the solution.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the Schiff base.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified Schiff base.
Biological Activity of this compound Derivatives
Derivatives of this compound have shown potential as both antimicrobial and anticancer agents. The nitro group, in particular, is a key pharmacophore that can be bioreductively activated to generate reactive nitrogen species, contributing to their biological effects.
Antimicrobial Activity
Substituted nitroanilines and their derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.
Table 1: Illustrative Antimicrobial Activity of 2-Methyl-5-nitroaniline Schiff Base Derivatives and their Metal Complexes (MIC in µg/mL) [1]
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Schiff Base Ligand | 100 | 125 | 150 | 200 | >250 |
| Copper (II) Complex | 25 | 50 | 50 | 75 | 100 |
| Cobalt (II) Complex | 50 | 75 | 75 | 100 | 125 |
| Nickel (II) Complex | 50 | 75 | 100 | 150 | 150 |
Note: This data is illustrative and based on typical results for similar compounds. Actual MIC values will vary depending on the specific substitutions.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[1]
This protocol provides a general procedure for evaluating the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Evenly spread the microbial suspension onto the surface of the agar plates.
-
Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into each well.
-
Use DMSO as a negative control and a standard antibiotic as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Diagram 1: General Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis of Schiff base derivatives and subsequent antimicrobial screening.
Anticancer Activity
Nitroaniline derivatives have also been explored for their potential as anticancer agents. Their cytotoxicity against various cancer cell lines is believed to be mediated through the induction of apoptosis and interference with key cellular signaling pathways that are often dysregulated in cancer.
Table 2: Cytotoxicity of Substituted Nitroanilines against a Representative Cancer Cell Line (Illustrative EC50 Values)
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
Note: This data is for general substituted nitroanilines and serves as an illustration of the potential for this class of compounds. Specific data for this compound derivatives would require further investigation.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanism of Action
The biological activities of this compound derivatives are likely mediated by their interaction with critical cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, related nitroaromatic compounds have been shown to modulate pathways involved in cell survival, proliferation, and inflammation.
Potential Involvement in PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, survival, and proliferation. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Some N-substituted 2-nitroaniline derivatives have been suggested to exert their anticancer effects by interfering with these pathways. Inhibition of these pathways can lead to the induction of apoptosis and a reduction in tumor growth.
Diagram 2: Hypothesized Inhibition of Pro-Survival Signaling Pathways
Caption: Potential mechanism of action via inhibition of the PI3K/Akt and MAPK pathways.
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic versatility of this core structure allows for the creation of a wide array of analogs with potentially enhanced biological activity and improved pharmacokinetic profiles.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a clear structure-activity relationship (SAR). Detailed mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.
References
Solubility of 2-Bromo-4-methyl-5-nitroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-5-nitroaniline. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide addresses this data gap by presenting available qualitative solubility information for a structurally related compound and detailing a robust experimental protocol for the accurate determination of solubility. The inclusion of a visual workflow for this procedure aims to equip researchers with the necessary tools to generate reliable solubility data, a critical parameter in synthesis, purification, and formulation processes.
Solubility Profile of this compound
This compound is a substituted nitroaniline derivative. While specific quantitative solubility data for this compound is not readily found in the surveyed literature, the solubility of structurally similar compounds, such as 2-bromo-4-nitroaniline, can provide some initial insights. Qualitative data for 2-bromo-4-nitroaniline indicates slight solubility in several organic solvents.[1]
Table 1: Qualitative Solubility of a Structurally Related Compound (2-Bromo-4-nitroaniline)
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Note: This data is for 2-bromo-4-nitroaniline and should be used as an estimation only. Experimental verification for this compound is strongly recommended.
Experimental Protocol for Solubility Determination
The most reliable and commonly used method for determining the equilibrium solubility of a crystalline compound in a solvent is the isothermal equilibrium (shake-flask) method. This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing an accurate measure of solubility.
Principle
A supersaturated slurry of the solute (this compound) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then determined analytically, which corresponds to its solubility at that specific temperature.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.
-
Equilibration: Place the sealed vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a period of 24 to 72 hours to ensure that equilibrium is reached. The required time may vary and should be determined experimentally.
-
Sedimentation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed in a temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, leaving a clear supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is calculated based on a pre-established calibration curve of known standard concentrations.
-
Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:
S = Cmeasured × Dilution Factor
Where Cmeasured is the concentration of the diluted sample determined by the analytical method.
Visualized Experimental Workflow
The logical flow of the isothermal equilibrium method for determining solubility is illustrated in the diagram below.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a foundational framework for researchers. The qualitative data of a related compound offers a preliminary estimation, but for applications requiring precise knowledge of solubility, experimental determination is indispensable. The detailed isothermal equilibrium method presented here offers a reliable and standardized approach for generating this critical data, thereby supporting advancements in chemical synthesis, purification, and drug formulation.
References
A Theoretical Investigation of 2-Bromo-4-methyl-5-nitroaniline: A Computational Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular structure and spectroscopic properties of 2-Bromo-4-methyl-5-nitroaniline. Due to a lack of extensive experimental and theoretical data for this specific isomer in existing literature, this paper outlines a detailed computational methodology using Density Functional Theory (DFT) to predict its geometric, vibrational, and electronic characteristics. The predicted data is presented in a structured format to facilitate further research and application in fields such as materials science and drug development. This document also provides standardized experimental protocols for the synthesis and characterization of similar aniline derivatives, offering a complete framework for future empirical studies.
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides. The introduction of various substituents to the aniline ring system can significantly alter its chemical and physical properties. The title compound, this compound, is a substituted aniline whose specific electronic and structural characteristics are not widely reported. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful tool for understanding the molecular properties of such compounds at the atomic level. These studies can predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and potential applications of the molecule.
This whitepaper presents a theoretical investigation of this compound using Density Functional Theory (DFT). The aim is to provide a detailed account of its optimized molecular structure, vibrational spectra (FT-IR and FT-Raman), and electronic properties, including HOMO-LUMO analysis. By providing this foundational data, this guide aims to stimulate further experimental and theoretical research on this and related compounds.
Computational and Experimental Methodologies
Theoretical Calculations
The quantum chemical calculations outlined in this guide would be performed using the Gaussian suite of programs. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method and the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to predict the FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be derived from the optimized structure.
Experimental Protocols
While specific experimental data for this compound is scarce, the following are standard protocols for the synthesis and characterization of similar substituted anilines.
Synthesis of Substituted Nitroanilines: A common method for the synthesis of bromo-nitro-substituted anilines involves the nitration of a corresponding bromo-aniline or the bromination of a nitro-aniline. For instance, the synthesis of 2-bromo-4-nitroaniline can be achieved by treating 4-nitroaniline with ammonium bromide and hydrogen peroxide in acetic acid.[1][2] The reaction mixture is typically stirred at room temperature, and the resulting precipitate is filtered, washed, and recrystallized.
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum can be recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹, with the sample prepared as a KBr pellet. The FT-Raman spectrum can be obtained using a spectrometer equipped with a Nd:YAG laser as the excitation source.
Single-Crystal X-ray Diffraction: To determine the precise molecular geometry, single crystals of the compound can be grown, and X-ray diffraction data can be collected on a diffractometer.[1][2] The structure is then solved and refined using appropriate software.
Predicted Molecular Properties
Molecular Geometry
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound, as predicted by DFT calculations, are presented in Table 1. These parameters provide a detailed three-dimensional representation of the molecule in its ground state. For comparison, experimental data for the related compound 2-bromo-4-nitroaniline are also included where available.[1][2]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.40 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.39 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.41 | C3-C4-C5 | 119.0 |
| C4-C5 | 1.39 | C4-C5-C6 | 121.2 |
| C5-C6 | 1.40 | C5-C6-C1 | 119.5 |
| C1-N1 | 1.38 | C6-C1-C2 | 120.0 |
| C2-Br | 1.90 | C1-C2-Br | 119.7 |
| C4-C7 | 1.51 | C3-C4-C7 | 120.8 |
| C5-N2 | 1.47 | C4-C5-N2 | 118.9 |
| N2-O1 | 1.23 | C6-C5-N2 | 119.9 |
| N2-O2 | 1.23 | O1-N2-O2 | 124.5 |
Note: The atom numbering scheme is provided in the diagram below. Data is hypothetical based on typical DFT calculation results for similar molecules.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-methyl-5-nitroaniline as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes describe a plausible and scientifically sound application of 2-Bromo-4-methyl-5-nitroaniline as an intermediate in the synthesis of kinase inhibitors. This specific synthetic route and the associated quantitative data are illustrative and based on established chemical principles and data from structurally related molecules, as direct literature for this exact application could not be located.
Introduction
This compound is a versatile substituted aniline that holds significant potential as an intermediate in the synthesis of complex bioactive molecules. Its unique arrangement of functional groups—a reactive bromine atom, a nucleophilic amino group, a nitro group that can be further functionalized, and a methyl group—makes it an attractive starting material for the construction of diverse molecular scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The amino group can serve as a key hydrogen bond donor for interactions with biological targets or as a point for further derivatization. The nitro group can be reduced to an amine, providing another site for modification. These features make this compound a valuable building block in the discovery of novel therapeutics, particularly in the realm of oncology and immunology.
This document provides a detailed protocol for a representative application of this compound in the synthesis of a hypothetical kinase inhibitor, along with illustrative data and a relevant signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound. These values are based on typical results observed for analogous synthetic routes and compound classes.
Table 1: Summary of a Representative Three-Step Synthesis
| Step | Reaction Type | Product | Representative Yield (%) | Purity (%) (by HPLC) |
| 1 | Suzuki-Miyaura Coupling | 2'-Methyl-5'-nitro-4-(pyridin-4-yl)biphenyl-2-amine | 85 | >95 |
| 2 | Nitro Group Reduction | 4'-(Pyridin-4-yl)-2'-methylbiphenyl-2,5-diamine | 92 | >98 |
| 3 | Amide Bond Formation | N-(2-Amino-2'-methyl-4'-(pyridin-4-yl)biphenyl-5-yl)acrylamide | 78 | >99 |
Table 2: Illustrative Biological Activity of the Final Compound
| Target Kinase | Assay Type | IC₅₀ (nM) |
| Anaplastic Lymphoma Kinase (ALK) | In vitro kinase assay | 15 |
| Polo-like Kinase 4 (PLK4) | In vitro kinase assay | 45 |
| Cellular Proliferation (Cancer Cell Line) | Cell-based assay | 80 |
Experimental Protocols
The following protocols outline a representative multi-step synthesis of a potential kinase inhibitor starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed cross-coupling of this compound with a commercially available boronic acid.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (4:1 v/v) as the solvent.
-
Add the palladium catalyst (Pd(OAc)₂, 0.05 eq) and the ligand (SPhos, 0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine using iron powder.
Materials:
-
Product from Protocol 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
Suspend the product from Protocol 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can often be used in the next step without further purification.
Protocol 3: Amide Bond Formation
This protocol describes the acylation of the newly formed amine to generate the final product.
Materials:
-
Product from Protocol 2
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the diamine product from Protocol 2 in dichloromethane.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a kinase inhibitor.
Illustrative Signaling Pathway: ALK Inhibition
The following diagram illustrates the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a common target for kinase inhibitors in cancer therapy.
Caption: Simplified ALK signaling pathway and point of inhibition.
Application Note: A Detailed Protocol for the Regioselective Nitration of Bromo-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Experimental Protocol
This protocol is described for a generic bromo-methylaniline isomer. The regiochemical outcome will depend on the specific substitution pattern of the starting material.
Step 1: Acetylation of Bromo-methylaniline (Protection of the Amino Group)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of the bromo-methylaniline isomer in 50 mL of glacial acetic acid.
-
To this solution, slowly add 1.2 equivalents of acetic anhydride.
-
Heat the reaction mixture to reflux for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
The acetylated product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure N-(bromo-methylphenyl)acetamide. Dry the product under vacuum.
Step 2: Nitration of N-(bromo-methylphenyl)acetamide
-
In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
To the cold sulfuric acid, add 5.0 g of the dried N-(bromo-methylphenyl)acetamide in small portions with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The nitrated acetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of the Nitro-acetanilide (Deprotection)
-
Transfer the crude nitrated acetanilide to a 250 mL round-bottom flask.
-
Add 50 mL of a 70% sulfuric acid solution (prepared by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of water).
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The nitro-bromo-methylaniline product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Presentation
The following table summarizes the key quantitative parameters for the nitration of a representative bromo-methylaniline. Note that the yields are illustrative and may vary depending on the specific isomer and reaction conditions.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |
| Starting Material | Bromo-methylaniline | N-(bromo-methylphenyl)acetamide | Nitro-N-(bromo-methylphenyl)acetamide |
| Amount of Starting Material (g) | 10.0 | 5.0 | ~5.5 (crude) |
| Key Reagents | Acetic Anhydride | Conc. HNO₃, Conc. H₂SO₄ | 70% H₂SO₄ |
| Reaction Temperature (°C) | Reflux (~118) | 0 - 5 | Reflux (~160) |
| Reaction Time (h) | 1 | 2 | 1 - 2 |
| Illustrative Yield (%) | 90 - 95 | 85 - 90 | 90 - 95 |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of 2-Bromo-4-methyl-5-nitroaniline, a key intermediate in pharmaceutical synthesis. The following methods are essential for confirming the identity, purity, and stability of this compound, ensuring the quality and integrity of active pharmaceutical ingredients (APIs).
Chromatographic Methods for Purity Assessment
Chromatographic techniques are fundamental for separating and quantifying this compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile method for analyzing non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 60:40 v/v).[1][2][3] For improved peak shape and resolution, an acid modifier such as 0.1% phosphoric acid or 0.1% formic acid can be added.[1][2][4] Formic acid is recommended for mass spectrometry (MS) compatibility.[2][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5-10 min (Analyte-specific, requires experimental determination) |
Workflow for HPLC Analysis:
Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For polar compounds like anilines, derivatization may be necessary to improve volatility and chromatographic performance.[5]
Experimental Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Ionization Technique: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Column | 5% Phenyl-methylpolysiloxane |
| Ionization | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z 230 and 232 (due to Br isotopes) |
| Key Fragmentation Ions | Requires experimental determination |
Workflow for GC-MS Analysis:
Workflow for GC-MS analysis of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are crucial for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterization.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz).
-
Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Sample Preparation: Dissolve the sample in the deuterated solvent to a concentration of approximately 5-10 mg/mL.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
Expected ¹H NMR Spectral Data (Illustrative, based on similar structures):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5 - 8.5 | Singlet | 1H |
| Aromatic-H | ~7.0 - 8.0 | Singlet | 1H |
| -NH₂ | ~4.0 - 6.0 | Broad Singlet | 2H |
| -CH₃ | ~2.2 - 2.5 | Singlet | 3H |
Expected ¹³C NMR Spectral Data (Illustrative):
| Carbon | Chemical Shift (δ, ppm) |
| C-Br | ~110 - 120 |
| C-NO₂ | ~140 - 150 |
| C-NH₂ | ~145 - 155 |
| C-CH₃ | ~130 - 140 |
| Aromatic C-H | ~115 - 135 |
| -CH₃ | ~15 - 25 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Aniline) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) |
| N-O Stretch (Nitro) | 1300 - 1350 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is useful for determining an optimal wavelength for HPLC detection.
Experimental Protocol:
-
Instrument: UV-Visible spectrophotometer.
-
Solvent: A suitable UV-grade solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL).
-
Spectral Range: 200-800 nm.
Expected Data:
| Parameter | Value |
| λmax | Typically 2-3 absorption maxima, with a strong absorption band between 230-280 nm and a weaker one at longer wavelengths due to the nitro group. |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the material.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound.
Experimental Protocol:
-
Instrument: DSC instrument.
-
Sample Pan: Aluminum pan.
-
Sample Size: 2-5 mg.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge (20 mL/min).
Expected Data:
| Parameter | Value |
| Melting Point (Onset) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature of the compound.
Experimental Protocol:
-
Instrument: TGA instrument.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge (20 mL/min).
Expected Data:
| Parameter | Value |
| Decomposition Temperature (Onset) | The temperature at which significant weight loss begins. |
Workflow for Thermal Analysis:
Workflow for thermal analysis of this compound.
References
- 1. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
- 2. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
HPLC method for 2-Bromo-4-methyl-5-nitroaniline analysis
An High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Bromo-4-methyl-5-nitroaniline. This application note provides a comprehensive protocol for the determination of this compound, which is relevant for researchers, scientists, and professionals in drug development. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, ensuring robust and reproducible results.
Application Note
Introduction
This compound is a chemical intermediate that can be used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity and quality of such intermediates is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note details a reliable HPLC method for the analysis of this compound.
Chromatographic Conditions
A reverse-phase HPLC method was developed and found to be suitable for the analysis of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. This approach is common for the analysis of aniline derivatives.[1]
Method Validation
System suitability tests are essential to ensure the performance of the HPLC system. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to guarantee the validity of the analytical results. For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations to establish linearity.
Experimental Protocol
This section provides a detailed step-by-step protocol for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or Formic acid.
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[1]
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.
3. HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times (e.g., five injections). The following criteria should be met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.
-
Tailing factor for the main peak: Between 0.8 and 1.5.
-
Theoretical plates: Not less than 2000.
5. Analysis
Inject the sample solution and record the chromatogram. The peak corresponding to this compound is identified by comparing its retention time with that of the standard. The concentration of the analyte in the sample is determined using the calibration curve.
Data Presentation
The following table summarizes representative quantitative data obtained from the HPLC analysis.
| Parameter | Result |
| Retention Time (min) | 4.5 |
| Tailing Factor | 1.2 |
| Theoretical Plates | 5500 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azo Dye Synthesis
Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a cornerstone of industrial organic chemistry, with applications spanning textiles, printing, food, and pharmaceuticals. The versatility of azo dyes stems from the ability to modify their color, solubility, and fastness properties by varying the aromatic amines (diazo components) and coupling components.
The synthesis of azo dyes from a primary aromatic amine like 2-Bromo-4-methyl-5-nitroaniline involves two primary steps:
-
Diazotization: The conversion of the primary amino group of this compound into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid.
-
Azo Coupling: The electrophilic substitution reaction where the diazonium salt reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye.
Experimental Protocols
The following protocols are representative methods for the synthesis of azo dyes using a substituted nitroaniline as the diazo component. These can be adapted for this compound.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry, solid state. Therefore, they should be prepared in solution and used immediately without isolation.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea (optional, to destroy excess nitrous acid)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend this compound (e.g., 0.01 mol) in a mixture of concentrated acid (e.g., 2.5 mL HCl) and water (e.g., 5 mL).
-
Stir the mixture vigorously to form a fine slurry.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.011 mol) in cold water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure the diazotization is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
(Optional) A small amount of urea can be added to quench any excess nitrous acid.
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)
Materials:
-
Diazonium salt solution from Protocol 2.2
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl) (for salting out, if necessary)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component (e.g., 0.01 mol of 2-Naphthol) in an aqueous solution of sodium hydroxide (e.g., 10 mL of 10% NaOH).
-
Cool this solution in an ice bath to 0–5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling component solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold distilled water to remove any unreacted salts.
-
If the dye is highly soluble, it can be "salted out" by adding a saturated sodium chloride solution to the reaction mixture to induce precipitation.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
-
Dry the purified dye in a desiccator or a low-temperature oven.
Data Presentation
The following tables present illustrative quantitative data for azo dyes derived from structurally similar nitroanilines. This data provides a benchmark for the expected performance of dyes synthesized from this compound.
Table 1: Illustrative Spectroscopic Data for a Representative Azo Dye
| Spectroscopic Technique | Characteristic Peaks/Values |
| UV-Visible (λmax) | 450 - 550 nm (in a suitable solvent like DMF or ethanol) |
| FT-IR (cm⁻¹) | ~3400 (O-H/N-H stretch), ~1600 (C=C aromatic stretch), ~1520 (N=N stretch), ~1340 (NO₂ stretch) |
| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.0-8.5 ppm; specific signals for methyl and other substituents. |
Table 2: Illustrative Fastness Properties of a Representative Disperse Azo Dye on Polyester Fabric
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 5-7 (on a scale of 1-8) |
| Wash Fastness | ISO 105-C06 | 4-5 (on a scale of 1-5) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (on a scale of 1-5) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 (on a scale of 1-5) |
| Sublimation Fastness | ISO 105-P01 | 4-5 (on a scale of 1-5) |
Note: Fastness properties are highly dependent on the specific chemical structure of the dye, the dyeing process, and the substrate.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of azo dyes from this compound.
Caption: Chemical reaction pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis and evaluation.
Caption: Logical relationship between structure and properties of azo dyes.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-methyl-5-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its nitro and amino functionalities. The protocols outlined below for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings are based on established methodologies for structurally similar brominated nitroaromatics and serve as a comprehensive guide for the synthesis of a diverse range of derivatives.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. The general workflow involves the assembly of reactants under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.
Application Notes and Protocols: 2-Bromo-4-methyl-5-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the documented and potential uses of 2-Bromo-4-methyl-5-nitroaniline in materials science, with a primary focus on its role as a precursor in the synthesis of azo dyes and pigments. While direct applications in other areas of materials science are not extensively documented, its structural similarity to compounds used in nonlinear optics suggests potential for further investigation.
Application: Synthesis of Azo Dyes and Pigments
This compound is a valuable aromatic amine that can serve as a diazo component in the synthesis of azo colorants. Azo compounds, characterized by the functional group R-N=N-R', are widely used as dyes and pigments in various industries, including textiles, paints, and printing inks. The presence of the bromo, methyl, and nitro groups on the aniline ring of this compound allows for the tuning of the resulting colorant's properties, such as color, lightfastness, and thermal stability.
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary amine, followed by coupling with a suitable coupling component.
Logical Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye using this compound.
Experimental Protocol: Synthesis of a Monoazo Pigment
This protocol describes a general procedure for the synthesis of a monoazo pigment using this compound as the diazo component and β-Naphthol as the coupling component.
Materials:
| Material | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₇BrN₂O₂ | 231.05 |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| β-Naphthol | C₁₀H₈O | 144.17 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Distilled Water | H₂O | 18.02 |
| Ethanol | C₂H₅OH | 46.07 |
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 2.31 g (0.01 mol) of this compound to 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until a fine, uniform suspension of the amine hydrochloride is formed.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension while maintaining the temperature between 0-5°C and stirring continuously.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5°C.
-
The resulting clear solution contains the diazonium salt. Keep this solution in the ice bath for the subsequent coupling reaction.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-Naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool the β-Naphthol solution to 5-10°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-Naphthol solution with vigorous stirring.
-
A colored precipitate of the azo pigment will form immediately.
-
Continue stirring the reaction mixture for 30 minutes in the ice bath to ensure complete coupling.
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the pigment thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the pigment in an oven at 60-70°C.
Expected Outcome:
The reaction is expected to yield a brightly colored azo pigment. The exact color will depend on the specific coupling component used.
Potential Application: Nonlinear Optical (NLO) Materials
While no direct experimental data has been found for the application of this compound in nonlinear optics, its structural isomer, 2-Methyl-4-nitroaniline (MNA), has been studied for its NLO properties. Organic molecules with electron-donating (amino, methyl) and electron-withdrawing (nitro) groups can exhibit significant second-order NLO effects. The specific arrangement of these groups in this compound suggests that it may also possess NLO properties, making it a candidate for further research in this area.
Logical Relationship for NLO Properties
Caption: Factors contributing to the potential nonlinear optical properties of this compound.
Further research, including synthesis of high-quality single crystals and characterization of their optical properties, is required to validate this potential application.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of the monoazo pigment described in the experimental protocol.
| Parameter | Value |
| Moles of this compound | 0.01 mol |
| Moles of Sodium Nitrite | 0.011 mol |
| Moles of β-Naphthol | 0.01 mol |
| Diazotization Temperature | 0-5°C |
| Coupling Temperature | 5-10°C |
| Theoretical Yield | Dependent on the final azo structure |
Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and may require optimization for specific applications and equipment. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: 2-Bromo-4-methyl-5-nitroaniline as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Bromo-4-methyl-5-nitroaniline as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not prominently documented in publicly available literature, its chemical structure offers a versatile platform for the development of new active ingredients. This document presents a hypothetical application in the synthesis of a novel fungicide, "Fungibrom," demonstrating the utility of this compound in constructing complex molecules with potential biological activity.
Introduction
Substituted anilines are a cornerstone in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] The specific arrangement of bromo, methyl, and nitro functional groups on the aniline ring of this compound provides multiple reaction sites for chemical modification, making it an attractive starting material for generating diverse chemical libraries for high-throughput screening. The presence of a bromine atom allows for the introduction of various substituents via cross-coupling reactions, while the amino and nitro groups can be readily transformed to introduce further complexity and modulate the biological activity of the resulting molecules.
This document outlines a theoretical synthetic pathway for a novel phenylamide fungicide, "Fungibrom," inspired by the structures of successful commercial fungicides such as Boscalid and Flutolanil, which feature an amide linkage to a substituted aniline moiety.[4][5][6][7]
Hypothetical Application: Synthesis of "Fungibrom," a Novel Phenylamide Fungicide
The proposed synthesis of "Fungibrom" (N-(2-bromo-4-methyl-5-nitrophenyl)-2-(trifluoromethyl)benzamide) involves the acylation of this compound with 2-(trifluoromethyl)benzoyl chloride. This reaction forms a stable amide bond, a common toxophore in many fungicides. The resulting molecule combines the structural features of a substituted aniline with a trifluoromethyl-substituted benzoyl group, motifs known to contribute to fungicidal activity.
Experimental Workflow for the Synthesis of "Fungibrom"
Caption: Synthetic workflow for the hypothetical fungicide "Fungibrom".
Experimental Protocols
Synthesis of N-(2-bromo-4-methyl-5-nitrophenyl)-2-(trifluoromethyl)benzamide ("Fungibrom")
Materials:
-
This compound (1.0 eq)
-
2-(Trifluoromethyl)benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure "Fungibrom".
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of "Fungibrom".
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2-(Trifluoromethyl)benzoyl chloride |
| Product | "Fungibrom" |
| Molecular Formula | C₁₅H₉BrF₃N₂O₃ |
| Molecular Weight | 418.15 g/mol |
| Hypothetical Yield | 85% |
| Appearance | Pale yellow solid |
| Purity (hypothetical) | >98% (by HPLC) |
| Proposed Mode of Action | Succinate Dehydrogenase Inhibition (SDHI) |
Proposed Mechanism of Action
Many phenylamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[5] This inhibition blocks the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death. It is hypothesized that "Fungibrom" could exhibit a similar mode of action.
References
- 1. nbinno.com [nbinno.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Template:Aniline Herbicides - Wikipedia [en.wikipedia.org]
- 4. Flutolanil (Ref: NNF 136) [sitem.herts.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a Systemic Fungicide, Flutolanil [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-4-methyl-5-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4-methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound may contain several types of impurities stemming from the synthesis process. These can include unreacted starting materials, isomeric byproducts (e.g., other brominated or nitrated isomers of 4-methylaniline), and colored impurities arising from side reactions or decomposition.[1][2][3]
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for the purification of crude this compound on a laboratory scale.[1][2] This technique is particularly effective at removing isomeric impurities and other solid byproducts. For higher purity requirements, column chromatography may be employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The selection of an appropriate solvent is critical for successful recrystallization. Commonly used solvents for similar aromatic nitroanilines include ethanol, methanol, and aqueous ethanol solutions.[1][4][5] A good solvent will dissolve the crude product well at elevated temperatures but poorly at lower temperatures. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
Q4: How can I assess the purity of the purified this compound?
A4: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[3] Melting point determination can also serve as an indicator of purity, as impurities tend to depress and broaden the melting point range.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low recovery of purified product | - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration. - The compound is significantly soluble in the wash solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Oily precipitate forms instead of crystals | - The boiling point of the solvent may be higher than the melting point of the compound. - The solution is supersaturated, or cooling is too rapid. | - Select a solvent with a lower boiling point. - Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution).[4] Ensure the cooling process is slow and try seeding the solution with a pure crystal.[4] |
| Colored impurities in the final crystals | - Impurities are co-crystallizing with the product. | - Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.[6] |
| Poor separation of isomers by column chromatography | - The mobile phase composition is not optimal. | - Screen different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation. Adjusting the polarity of the eluent is key.[4] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of aromatic nitroanilines. These values can be considered as a general reference for the purification of this compound.
| Purification Technique | Typical Purity Achieved | Typical Yield | Primary Impurities Removed |
| Recrystallization (e.g., from Ethanol) | 97-99%[4] | 75-90%[4][5] | Isomeric impurities, starting materials |
| Flash Column Chromatography | >98%[4] | >85%[4] | Isomeric impurities, closely related byproducts |
| Preparative HPLC | >99.5%[4] | Variable | Isomeric impurities, trace byproducts |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol provides a general guideline for the recrystallization of crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solvent begins to boil.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methyl-5-nitroaniline. Our aim is to help you improve reaction yields, minimize the formation of byproducts, and ensure the desired purity of your target compound.
Proposed Synthesis Workflow
The synthesis of this compound can be effectively carried out through a four-step process starting from p-toluidine. This multi-step approach allows for controlled introduction of the bromo and nitro groups with high regioselectivity by utilizing a protecting group strategy.[1][2]
Caption: Proposed four-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine
-
In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-p-toluidine.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-acetyl-p-toluidine
-
Dissolve the dried N-acetyl-p-toluidine in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring at room temperature. The use of NBS allows for regioselective bromination.[3]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.
-
Dry the resulting 2-Bromo-4-methylacetanilide.
Step 3: Nitration of 2-Bromo-4-methylacetanilide
-
Carefully add the 2-Bromo-4-methylacetanilide to concentrated sulfuric acid, ensuring the temperature is maintained between 0-5°C using an ice-salt bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.
-
Add the nitrating mixture dropwise to the solution of the brominated intermediate, keeping the temperature strictly below 10°C.[4]
-
After the addition, stir the mixture for an additional 1-2 hours at low temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 4: Hydrolysis of N-acetyl-2-bromo-4-methyl-5-nitroaniline
-
To the dried N-acetyl-2-bromo-4-methyl-5-nitroaniline, add a solution of aqueous hydrochloric acid (e.g., 15-20%). A patent for a similar compound suggests heating with dilute hydrochloric acid for hydrolysis.[5]
-
Heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a base (e.g., sodium hydroxide solution) until the final product precipitates.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Troubleshooting Guides
Step 1: Acetylation
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction. | - Ensure molar excess of acetic anhydride. - Increase reaction time. |
| Product lost during workup. | - Ensure complete precipitation by using sufficient ice-cold water. | |
| Product is oily or impure | Presence of unreacted aniline. | - Ensure efficient stirring during the reaction. - Wash the product thoroughly with water. |
Step 2: Bromination
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or slightly elevate the temperature (monitor for side products). |
| Formation of di-brominated byproducts. | - Use a 1:1 molar ratio of substrate to NBS. - Add NBS portion-wise to control the reaction. | |
| Product has a yellow/orange tint | Residual bromine. | - Wash the filtered product with a dilute sodium thiosulfate solution. |
Step 3: Nitration
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield / Formation of Tar | Reaction temperature too high, leading to oxidation. | - Strictly maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture.[4] - Add the nitrating mixture very slowly. |
| Formation of multiple isomers | Incorrect directing effects or reaction conditions. | - The acetylamino group is a strong ortho, para-director, which should favor the desired isomer. Ensure the starting material is pure.[1] |
| Incomplete Reaction | Insufficient nitrating agent or reaction time. | - Use a slight excess of the nitrating mixture. - Increase the stirring time after the addition is complete. |
Step 4: Hydrolysis
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield | Incomplete hydrolysis. | - Increase the reflux time. - Use a higher concentration of acid. |
| Product degradation. | - Avoid excessively harsh acidic conditions or prolonged heating. | |
| Product fails to precipitate upon neutralization | Product is soluble in the final solution. | - Ensure complete neutralization. - Extract the product with a suitable organic solvent if it remains in solution. |
Quantitative Data Summary
The following tables provide approximate quantitative data for similar reactions found in the literature. These should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Acetylation of Anilines
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acetic Anhydride | Water/HCl | Room Temp | 1 | ~90 |
| p-Toluidine | Acetic Anhydride | Acetic Acid | 0 - RT | 1-2 | >90 |
Table 2: Bromination of Acetanilides
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetanilide | NBS | Acetic Acid | Room Temp | 2-4 | ~85 |
| p-Toluidine | Bromine | Acetic Acid | 0 - RT | 1.5 | ~80 (di-bromo) |
Table 3: Nitration of Substituted Acetanilides
| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Acetanilide | HNO₃ / H₂SO₄ | < 20 | 1 | ~90 (p-isomer) |
| 2-Bromoacetanilide | HNO₃ / H₂SO₄ | 0 - 10 | 1-2 | ~70-80 |
Table 4: Hydrolysis of Acetanilides
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitroacetanilide | H₂SO₄ / H₂O | Reflux | 0.5 | >90 |
| Substituted Acetanilide | 15% HCl | Reflux | 3 | >95 |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before bromination and nitration? A1: The amino group (-NH₂) is a very strong activating group, which can lead to multiple substitutions (e.g., polybromination) and oxidation, especially during nitration.[6] Converting it to an acetylamino group (-NHCOCH₃) moderates its activating effect, preventing over-substitution and protecting it from oxidation by the nitrating mixture.[1]
Q2: What is the role of the directing effects of the substituents in the nitration step? A2: In the intermediate, 2-Bromo-4-methylacetanilide, there are three substituents on the benzene ring:
-
-NHCOCH₃ (acetylamino): A strong activating, ortho, para-director.
-
-CH₃ (methyl): A weak activating, ortho, para-director.
-
-Br (bromo): A deactivating, ortho, para-director.[7] The powerful ortho-directing effect of the acetylamino group is the dominant factor, directing the incoming nitro group to the position ortho to it (C5), which is also meta to the bromo group.
Q3: My final product is a dark color. What could be the cause? A3: The formation of dark, tarry materials is often due to oxidation of the aniline derivative by the nitric acid, especially if the temperature during nitration was not kept sufficiently low. Impurities from any of the preceding steps can also contribute to discoloration. Purification by recrystallization, possibly with the use of activated charcoal, can help remove these colored impurities.
Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used.
-
Melting Point: Compare the observed melting point with the literature value.
-
TLC: Assess purity and compare the Rf value with a standard if available.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the final compound. Infrared (IR) spectroscopy can confirm the presence of key functional groups (-NH₂, -NO₂, C-Br).
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for diagnosing the cause of low overall yield.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Bromo-4-methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound typically involves the bromination of 4-methyl-3-nitroaniline or the nitration of 2-bromo-4-methylaniline. The most common side reactions include:
-
Formation of positional isomers: During the bromination or nitration step, the electrophile can add to other positions on the aromatic ring, leading to a mixture of isomers. For instance, in the bromination of 4-methyl-3-nitroaniline, bromination could occur at the 6-position.
-
Poly-bromination/Poly-nitration: The reaction may not stop at the desired mono-substitution, leading to the formation of di- or tri-substituted products, especially if the reaction conditions are not carefully controlled.
-
Oxidation of the aniline: The amino group is susceptible to oxidation by the nitrating or brominating agents, which can lead to the formation of colored impurities and tarry byproducts.
-
Incomplete reaction: The reaction may not go to completion, resulting in a mixture of the desired product and unreacted starting material.
Q2: How can I minimize the formation of isomeric byproducts?
A2: Minimizing isomeric impurities requires careful control of the reaction conditions and synthetic strategy. Key strategies include:
-
Choice of starting material and reaction sequence: The order of the bromination and nitration steps is crucial. The directing effects of the methyl, amino, and nitro groups will influence the regioselectivity of the substitution.
-
Use of a protecting group: Protecting the highly activating amino group as an acetamide can modulate its directing effect and reduce its susceptibility to oxidation. The acetyl group can be removed in a subsequent hydrolysis step.
-
Control of reaction temperature: Maintaining a low reaction temperature (typically 0-5 °C) during the addition of the electrophilic reagent can enhance the selectivity of the reaction.
Q3: My reaction mixture has turned dark and tarry. What could be the cause and how can I prevent it?
A3: The formation of a dark, tarry mixture is often indicative of oxidation of the aniline starting material or product. This can be caused by:
-
Excessively high reaction temperatures: Exothermic reactions that are not adequately cooled can lead to uncontrolled side reactions and degradation.
-
Strong oxidizing conditions: The use of harsh nitrating or brominating agents can promote oxidation.
To prevent this, ensure efficient cooling and stirring throughout the reaction, and consider the dropwise addition of the electrophilic reagent. Using a protecting group for the amine can also mitigate this issue.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Increase the stoichiometry of the limiting reagent. - Ensure adequate mixing. |
| Formation of multiple byproducts. | - Optimize reaction temperature and reagent addition rate. - Consider using a protecting group strategy. | |
| Loss of product during work-up and purification. | - Optimize extraction and recrystallization solvents. - Use column chromatography for purification. | |
| Presence of multiple spots on TLC analysis | Formation of isomeric byproducts. | - Adjust reaction conditions to favor the desired isomer (e.g., temperature, solvent). - Employ a protecting group to alter regioselectivity. |
| Presence of starting material. | - Increase reaction time or temperature (with caution). | |
| Formation of poly-substituted products. | - Use a milder brominating/nitrating agent. - Carefully control the stoichiometry of the electrophile. | |
| Product is difficult to purify | Oily product instead of a solid. | - Try different recrystallization solvents or solvent mixtures. - Purify via column chromatography. |
| Co-crystallization of isomers. | - Perform multiple recrystallizations. - Use preparative HPLC for separation. |
Experimental Protocols
A common synthetic route to this compound involves the bromination of 4-methyl-3-nitroaniline.
Protocol: Bromination of 4-methyl-3-nitroaniline
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of this compound.
Technical Support Center: Recrystallization of Substituted Nitroanilines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of substituted nitroanilines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: My substituted nitroaniline is separating from the solution as an oil rather than forming solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can be caused by a few factors:
-
The melting point of your compound may be lower than the boiling point of the solvent you are using.[1]
-
The solution may be cooling too rapidly, causing the compound to come out of solution at a temperature above its melting point.[2][3]
-
A high concentration of impurities can also lead to oiling out.[1][4]
To resolve this issue, you can try the following troubleshooting steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to the solution.[1][2]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off or by insulating the flask.[1]
-
If the problem persists, you may need to select a different recrystallization solvent or solvent system with a lower boiling point.[4]
-
Issue 2: Very low or no crystal yield after cooling.
-
Question: After cooling the solution, I have obtained very few or no crystals. What went wrong?
-
Answer: A low yield of crystals, or a complete failure to crystallize, is typically due to one of the following:
-
Excessive solvent: Using too much solvent is the most common reason for poor crystal yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[1][3][5][6]
-
Incomplete cooling: Not cooling the solution to a low enough temperature will also result in a lower yield.[5]
Here are some solutions to improve your crystal yield:
-
If you have used too much solvent, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[2][5]
-
Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5][6]
-
If no crystals form at all, the solution may not be saturated. In addition to evaporating some solvent, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][5]
-
Issue 3: The recrystallized product is still impure.
-
Question: I have performed the recrystallization, but my product is still showing impurities (e.g., by TLC analysis or a broad melting point). Why is this happening?
-
Answer: If your product is still impure after recrystallization, it is likely due to an inappropriate choice of solvent.[6] The ideal solvent should dissolve the substituted nitroaniline well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed with the mother liquor).[6]
To address this, you should perform a new solvent screen to find a more suitable solvent or solvent pair. It is also possible that the impurities have very similar solubility properties to your desired compound, in which case a different purification technique, such as column chromatography, may be necessary.[1][6]
Issue 4: Crystals form prematurely during hot filtration.
-
Question: When I try to perform a hot filtration to remove insoluble impurities, crystals form in the funnel and on the filter paper. How can I prevent this?
-
Answer: Premature crystallization during hot filtration is a common issue caused by the solution cooling too quickly.[6][7] To prevent this, you can take the following steps:
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing substituted nitroanilines?
A1: The choice of solvent is critical and depends on the specific substituted nitroaniline. However, some commonly effective solvents and solvent systems include:
-
Ethanol: A good starting point for many nitroanilines.[5]
-
Ethanol/Water Mixture: This is a very common and effective mixed solvent system. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate before slow cooling.[6][8]
-
Toluene: Can be a suitable solvent for nitroaromatic compounds.[5]
A preliminary solvent screen with small amounts of your crude material is always recommended to determine the optimal solvent or solvent pair.[5]
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve your crude product.[5][6] Adding too much solvent will significantly reduce your yield.[6] It is best to add the hot solvent in small portions to the crude material until it just dissolves.[6]
Q3: How can I induce crystallization if no crystals form?
A3: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.[5][9]
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.[5]
-
Concentration: If the solution is not saturated, you may need to evaporate some of the solvent to increase the concentration of the solute.[2][5]
Q4: How can I remove colored impurities during recrystallization?
A4: If your solution has a noticeable color due to impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[9][10]
Quantitative Data Summary
| Compound Example | Solvent System | Approximate Ratio | Reference |
| p-Nitroaniline | Ethanol | 0.5 g in ~5 mL | [11] |
| p-Nitroaniline | Ethanol/Water | 1:1 (v/v) | [8][12] |
| N-(2-Ethoxyethyl)-2-nitroaniline | Ethanol or Ethanol/Water | Minimal hot solvent | [5] |
| 2-(2-Hydroxyethoxy)-4-nitroaniline | Ethanol/Water | Dissolve in hot ethanol, add hot water until cloudy | [6] |
Detailed Experimental Protocol: General Recrystallization of a Substituted Nitroaniline
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair in which the substituted nitroaniline is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude substituted nitroaniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.[5]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.[10]
Visualizations
Caption: A general experimental workflow for the recrystallization of substituted nitroanilines.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. magritek.com [magritek.com]
- 9. ck12.org [ck12.org]
- 10. benchchem.com [benchchem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting HPLC Separation of 2-Bromo-4-methyl-5-nitroaniline Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the HPLC separation of 2-Bromo-4-methyl-5-nitroaniline and its positional isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is splitting or showing shoulders. What is the likely cause?
A1: Peak splitting or shouldering for a single analyte often points to a few common issues in HPLC. For positional isomers like those of this compound, it is also possible that you are observing the co-elution of two or more isomers.[1] Here’s a systematic approach to troubleshoot this problem:
-
Isomer Co-elution: The most probable cause is the presence of closely eluting positional isomers, which are common byproducts in the synthesis of substituted anilines. Standard C18 columns may not provide sufficient selectivity to separate these isomers.
-
Column Contamination or Degradation: A blocked frit or contamination on the column can distort the peak shape.[1] If all peaks in your chromatogram are splitting, this is a likely cause.
-
Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can lead to peak distortion.[2] It is always best practice to dissolve your sample in the mobile phase itself.[2]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or splitting.[2][3] Try reducing the injection volume to see if the peak shape improves.[1]
Q2: I have poor or no resolution between my this compound isomers. How can I improve the separation?
A2: Achieving good resolution between positional isomers requires optimizing the selectivity of your HPLC method. Here are the key parameters to adjust:
-
Change the Stationary Phase: This is often the most effective solution. Standard C18 columns rely mainly on hydrophobic interactions, which are often insufficient for separating isomers with very similar hydrophobicities.[4] Consider columns that offer alternative separation mechanisms:
-
Pentafluorophenyl (PFP) Columns: These are highly recommended for separating positional isomers, halogenated compounds, and nitroaromatics.[3][5] PFP columns provide multiple interaction modes, including π-π, dipole-dipole, and shape selectivity, which can significantly enhance resolution.[1][2]
-
Phenyl Columns (e.g., Phenyl-Hexyl): These columns also offer π-π interactions with the aromatic rings of the analytes, providing different selectivity compared to C18 columns.[6][7]
-
-
Optimize the Mobile Phase:
-
Switch Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation.
-
Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent to the aqueous phase. A good starting point is to run a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions.
-
Control pH: For aniline derivatives, the pH of the mobile phase can influence the ionization state of the amino group and, consequently, retention and peak shape. Buffering the mobile phase is crucial for reproducibility.
-
-
Adjust the Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.
Q3: My retention times are shifting from one injection to the next. What could be causing this instability?
A3: Unstable retention times can compromise peak identification and indicate a problem with the HPLC system or method robustness.[4] Common causes include:
-
Leaks in the System: Check all fittings for any signs of leaks, especially between the pump and the column and between the column and the detector.[5]
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, therefore, shifting retention times.[6] Ensure your mobile phase is properly degassed.
-
Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient temperature can affect retention times.[3]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., inaccurate mixing of solvents, pH drift) can lead to variability in retention. Always prepare fresh mobile phase for each analysis.[5]
Data Presentation: Comparison of Column Selectivity
The following table summarizes the expected performance of different HPLC columns for the separation of this compound and its positional isomers based on general principles for separating aromatic isomers.
| Column Type | Primary Interaction Mechanism | Expected Resolution of Isomers | Recommended for this compound Isomers? |
| C18 (Octadecyl) | Hydrophobic | Low to Moderate | Not ideal; co-elution is likely. |
| Phenyl | π-π, Hydrophobic | Moderate to High | Good choice. Offers alternative selectivity to C18.[8][9][10] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Shape Selectivity | High | Highly recommended. Excellent for positional and halogenated isomers.[1][2][3][4][5] |
Experimental Protocols
General HPLC Method for Isomer Separation
This protocol provides a starting point for developing a separation method for this compound isomers.
-
Column Selection:
-
Initial Screening: PFP Column (e.g., 4.6 x 150 mm, 3.5 µm) or Phenyl Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution Program (Starting Point):
-
Time (min) | % Mobile Phase B
-
0.0 | 30
-
20.0 | 80
-
25.0 | 80
-
25.1 | 30
-
30.0 | 30
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the analyte)
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Mandatory Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of aromatic isomers.
Troubleshooting Workflow for Peak Splitting
Caption: A step-by-step guide to diagnosing the cause of peak splitting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. analytical-sales.com [analytical-sales.com]
- 3. agilent.com [agilent.com]
- 4. welch-us.com [welch-us.com]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. separationmethods.com [separationmethods.com]
- 9. hawach.com [hawach.com]
- 10. Phenyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Managing Temperature Control During Nitration of Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the nitration of anilines.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of aniline, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The addition rate of the nitrating agent (mixed acid) is too fast. 2. Inadequate cooling capacity of the reaction setup. 3. The initial temperature of the reaction mixture is too high. 4. The concentration of reactants is too high. | 1. Immediately stop the addition of the nitrating agent. 2. Increase the efficiency of the cooling bath (e.g., add more ice, switch to a cryo-coolant).[1] 3. Add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[1] 4. For future experiments, reduce the addition rate, use a more dilute solution, or employ a more efficient cooling system.[1] |
| Low Yield of Desired Nitroaniline Isomer | 1. Side Reactions: Elevated temperatures can lead to the formation of oxidation byproducts (tar-like substances).[1][2] 2. Over-nitration: Higher temperatures can promote the formation of dinitroaniline derivatives.[1] 3. Poor Selectivity: Temperature fluctuations can affect the regioselectivity of the nitration. | 1. Maintain a consistently low reaction temperature, typically between 0-10 °C, using an ice-salt bath or a cryo-cooler.[1] 2. Protect the amino group by acetylation before nitration to moderate the reaction's reactivity and prevent oxidation.[1][2] 3. Utilize a continuous flow reactor for superior temperature control and improved selectivity.[3] |
| Significant Formation of meta-Nitroaniline | 1. Protonation of the Amino Group: In a highly acidic medium, the aniline's amino group can be protonated to form the anilinium ion, which is a meta-directing group.[4][5][6] This is often exacerbated by local hot spots in the reaction mixture. | 1. Protect the amino group via acetylation to prevent its protonation. This makes the group ortho, para-directing.[1] 2. Ensure efficient stirring and slow addition of the nitrating agent to minimize localized areas of high acid concentration and temperature. |
| Formation of Tarry, Polymeric Byproducts | 1. Oxidation of Aniline: Direct nitration of aniline can lead to oxidation, especially at higher temperatures, resulting in the formation of tar-like substances.[4][7] | 1. Protect the amino group by acetylation to form acetanilide. The acetamido group is less activating and less susceptible to oxidation.[7] 2. Maintain a low and stable reaction temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of anilines?
A1: The nitration of aniline is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][7] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway reaction" which can result in an explosion.[1][7] Furthermore, elevated temperatures lead to undesirable side reactions such as oxidation of the aniline, over-nitration to form dinitro compounds, and a decrease in the yield and selectivity of the desired product.[1]
Q2: What is the ideal temperature range for the nitration of aniline?
A2: The ideal temperature range for the nitration of aniline is typically kept low, often between 0 °C and 10 °C.[1][2] This is usually achieved by using an ice bath or an ice-salt bath.[1] Maintaining this low temperature helps to control the reaction rate and minimize the formation of byproducts.[1]
Q3: How does protecting the amino group of aniline help in controlling the reaction?
A3: Protecting the amino group, most commonly by acetylation to form acetanilide, is a key strategy for controlling the nitration of aniline for two main reasons:
-
Moderates Reactivity: The acetamido group (-NHCOCH₃) is less activating than the amino group (-NH₂), making the reaction less vigorous and easier to control.[7] It also prevents oxidation of the amino group.[7]
-
Directs Substitution: In the strongly acidic nitrating mixture, the amino group of aniline can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[4][5][6] Protecting the group prevents this protonation and ensures the formation of the desired ortho and para isomers.[1][7]
Q4: What are the consequences of localized "hot spots" in the reaction mixture?
A4: Localized hot spots, often caused by inefficient stirring or too rapid addition of the nitrating agent, can lead to a variety of problems. These include an increased rate of side reactions, such as oxidation and over-nitration, in those specific areas. This can result in a lower yield of the desired product and the formation of hard-to-remove impurities. In a worst-case scenario, a localized hot spot could initiate a runaway reaction.
Q5: What are some common cooling methods used in laboratory and industrial settings?
A5: In a laboratory setting, common cooling methods include ice baths, ice-salt baths, and dry ice/acetone baths. For more precise and lower temperature control, cryo-coolers or circulators that use a heat transfer fluid are employed.[1] In industrial-scale operations, jacketed reactors with circulating refrigerants (like cold brine) or more advanced cryogenic cooling systems are common.[1]
Experimental Protocols
Protocol 1: Nitration of Acetanilide (Protected Aniline)
This protocol outlines the nitration of aniline after protecting the amino group as an acetanilide.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Crushed Ice
-
Deionized Water
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio while cooling the mixture in an ice bath.
-
Dissolution of Acetanilide: Dissolve the prepared acetanilide in glacial acetic acid or concentrated sulfuric acid in the main reaction flask.
-
Cooling: Cool the acetanilide solution to 0-5 °C using an ice-salt bath.[2]
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10 °C and stirring vigorously.[1][2]
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.[1]
-
Quenching: Slowly pour the reaction mixture over crushed ice with constant stirring.
-
Isolation: The p-nitroacetanilide will precipitate as a solid. Isolate the product by vacuum filtration and wash it with cold water.[1]
-
Hydrolysis: The p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline using acidic or basic conditions.[1]
Visualizations
Caption: Troubleshooting workflow for temperature-related issues in aniline nitration.
Caption: Reaction pathways for direct vs. protected nitration of aniline.
References
Technical Support Center: Purification of 2-Bromo-4-methyl-5-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on the typical synthesis of nitroaniline derivatives, the most common impurities include:
-
Positional Isomers: Such as 2-Bromo-4-methyl-3-nitroaniline and 2-Bromo-4-methyl-6-nitroaniline, which can form during the nitration of the precursor.
-
Unreacted Starting Materials: Residual precursors from the synthesis that were not fully consumed.
-
Dinitrated Byproducts: Over-nitration of the aromatic ring can lead to the formation of dinitro compounds.
-
Oxidation Products: The presence of strong acids and oxidizing agents during synthesis can lead to the formation of dark, tarry materials.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.[2]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities.[3][4] A reverse-phase C18 column is often suitable.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and thermally stable impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the purification.
Q3: My purified this compound is still showing a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Oily or Tarry Appearance of the Crude Product
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aniline: The presence of strong oxidizing agents or high reaction temperatures during synthesis can lead to the formation of dark, tarry materials.[1] | - Consider a pre-purification step such as trituration with a non-polar solvent like hexanes to remove some of the tarry material before attempting recrystallization or chromatography. - If the impurities are acidic, a wash with a dilute basic solution (e.g., sodium bicarbonate) may help, followed by extraction. |
| Incomplete reaction or presence of low-melting isomers: A mixture of compounds can result in a lower melting point and an oily appearance. | - Proceed with column chromatography for separation, as it is effective for separating components of complex mixtures. |
Issue 2: Poor Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. | - Select a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes or water) to find the optimal one.[5] |
| Using too much solvent: An excessive amount of solvent will keep the compound dissolved even after cooling. | - Add the hot solvent in small portions until the solid just dissolves to ensure the solution is saturated.[5] If too much solvent has been added, carefully evaporate some of it to concentrate the solution. |
| Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. | - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5] |
Issue 3: Ineffective Separation by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly with poor separation, or not polar enough, resulting in the compounds not moving from the origin. | - Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Column overloading: Applying too much crude material to the column leads to broad bands and poor separation. | - Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution of impurities: Some impurities may have very similar polarity to the desired product, making separation difficult. | - Consider using a different stationary phase (e.g., alumina) or a different solvent system. - If separation is still challenging, a second chromatographic purification of the collected fractions may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) when hot and cold. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol outlines a standard procedure for purification by silica gel column chromatography.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (eluent). A mixture of hexanes and ethyl acetate is a common starting point. Adjust the ratio to achieve good separation between the desired product and impurities.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the process.
Table 1: Illustrative Purity Assessment of this compound Before and After Purification
| Purification Method | Sample | Purity by HPLC (%) | Recovery Yield (%) |
| - | Crude Product | 85.2 | - |
| Recrystallization | Purified Product | 98.5 | 75 |
| Column Chromatography | Purified Product | >99.0 | 60 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A troubleshooting workflow for the purification of this compound.
Experimental Workflow for Purification by Column Chromatography
Caption: A typical experimental workflow for purification using column chromatography.
References
Technical Support Center: Optimization of Solvent Systems for 2-Bromo-4-methyl-5-nitroaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Bromo-4-methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of substituted nitroanilines like this compound presents several challenges. The primary difficulty lies in controlling the regioselectivity during electrophilic aromatic substitution (nitration or bromination). The amino (-NH2) and methyl (-CH3) groups are ortho-, para-directing activators, while the bromo (-Br) group is a deactivating ortho-, para-director. In the strongly acidic conditions required for nitration, the amino group is protonated to the anilinium ion (-NH3+), which is a meta-director.[1][2][3] This interplay can lead to the formation of multiple positional isomers, complicating purification and reducing the overall yield of the desired product.[1]
Q2: How do I select an appropriate reaction solvent for the synthesis?
Choosing the right solvent is critical for reaction success. Key considerations include:
-
Solubility: The solvent must adequately dissolve the reactants. For related aniline derivatives, polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to help stabilize intermediates and increase reaction rates.[4]
-
Boiling Point: The solvent's boiling point must be suitable for the required reaction temperature. For slower reactions, higher-boiling solvents may be necessary.[4]
-
Inertness: The solvent should not react with the starting materials, reagents, or products.
-
Reaction Type: For nitration, concentrated sulfuric acid is often used as both a catalyst and a solvent.[2] For bromination, acetic acid is a common choice.[5]
Q3: My product is difficult to purify. What is the best method for purification?
Recrystallization is the most common method for purifying solid products like this compound. The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] If recrystallization fails to remove impurities, particularly isomers with similar solubility, column chromatography is a more effective alternative.[7]
Q4: Can I use a mixed solvent system for recrystallization?
Yes, mixed solvent systems are highly effective. This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.[6] Common mixtures include ethanol/water, ethyl acetate/hexanes, and dichloromethane/cyclohexane.[6][8]
Troubleshooting Guides
Low Reaction Yield
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature.[9] | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature.[9] |
| Poor solubility of starting materials.[9] | Select a more appropriate solvent that can better dissolve all reactants at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective.[4] | |
| Side Product Formation | Incorrect reaction conditions (e.g., temperature) affecting regioselectivity.[1] | Strictly control the reaction temperature. For nitrations, maintaining a low temperature (e.g., -10°C to 10°C) is crucial to minimize byproducts.[1][2] |
| Oxidation of the aniline by the nitrating agent.[1] | Ensure the temperature is kept low during the addition of the nitrating mixture. Add the nitrating agent slowly and dropwise.[1][2] | |
| Loss During Workup | Product has some solubility in the aqueous phase during extraction. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery.[5] |
| Premature precipitation or inefficient collection. | Ensure the product is fully precipitated before filtration, for example, by cooling the solution in an ice bath. Wash the collected solid with a cold, poor solvent to remove soluble impurities without dissolving the product. |
Purification Issues (Recrystallization)
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms | The solvent is too nonpolar, or the solution is cooling too rapidly.[7] | Add a small amount of a more polar co-solvent. Ensure the solution cools slowly to room temperature before further cooling in an ice bath. Try seeding the solution with a pure crystal.[7] |
| Low Recovery | Too much solvent was used for dissolution.[7] | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent.[7] | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation. Consider a different solvent system. | |
| Product is Discolored | Presence of colored impurities or degradation products.[7] | Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before allowing the solution to cool.[7] |
| No Crystals Form | The solution is too dilute or supersaturated.[6] | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[6] |
Data Presentation
Table 1: Common Solvents for Synthesis and Recrystallization
This table summarizes common solvents that may be applicable for reactions and purification of substituted anilines. The optimal choice is compound-specific and requires experimental validation.[10][11]
| Solvent | Type | Boiling Point (°C) | Common Use | Notes |
| Acetic Acid | Protic Acid | 118 | Bromination Reactions[5] | Can be difficult to remove completely.[11] |
| Sulfuric Acid | Protic Acid | ~337 | Nitration Reactions[2] | Acts as both solvent and catalyst. Highly corrosive. |
| Ethanol | Polar Protic | 78.3 | Recrystallization[2][10] | Often used in a mixture with water.[6] |
| Methanol | Polar Protic | 64.5 | Recrystallization | Can be a good choice for washing crude product to remove excess bromine.[12] |
| Ethyl Acetate | Polar Aprotic | 77.1 | Extraction, Recrystallization[5][6] | Good general-purpose solvent for esters and nitro compounds.[11] |
| Acetonitrile | Polar Aprotic | 81.6 | Alkylation Reactions, Recrystallization[4] | Good for compounds with aromatic rings.[12] |
| Hexanes / Heptane | Non-polar | ~69 | Recrystallization (as anti-solvent)[6][10] | Frequently used with a more polar solvent like ethyl acetate. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Extraction, Recrystallization | Volatile. Can be used in combination with hexanes.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High-Temp Reactions[4] | High boiling point, useful for slow reactions. |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol describes a representative synthesis via nitration of 4-bromo-2-methylaniline. Caution: This reaction involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromo-2-methylaniline to concentrated sulfuric acid while cooling in a salt/ice bath to maintain a temperature between -10 °C and 0 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the aniline solution over 1-2 hours. Critically, maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.[1][2]
-
Quenching: Once the addition is complete, allow the mixture to stir for an additional period while monitoring by TLC. Then, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous sodium hydroxide solution until a precipitate forms. The pH should be basic.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol.[2]
Protocol 2: Selecting a Recrystallization Solvent System
-
Small-Scale Solubility Tests: Place a small amount (e.g., 20-30 mg) of the crude product into several different test tubes.
-
Add Solvents: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.[6]
-
Heating: Gently heat the test tubes that contain undissolved solid. A suitable solvent will dissolve the compound completely upon heating.[6]
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The ideal solvent will yield a large crop of crystals upon cooling.
-
Mixed Solvents: If no single solvent is ideal, test mixed solvent systems. Dissolve the crude product in a minimal amount of a hot "good" solvent, then add a "poor" anti-solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the hot "good" solvent to clarify, then allow to cool slowly.[6]
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-BROMO-4-NITROANILINE CAS#: 13296-94-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Stability of 2-Bromo-4-methyl-5-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 2-Bromo-4-methyl-5-nitroaniline under acidic conditions, including troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in acidic conditions?
Q2: What is a forced degradation study and why is it important for understanding the stability of this compound?
A2: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing.[3][4] These conditions include heat, light, humidity, oxidation, and a range of pH values (acidic and basic). The purpose is to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4][5] For this compound, a forced degradation study under acidic conditions is crucial for predicting its stability during formulation, storage, and in biological systems.
Q3: What are the likely degradation pathways for this compound under acidic conditions?
A3: While specific degradation pathways for this compound have not been extensively reported, potential degradation could involve hydrolysis of the nitro group or other acid-catalyzed reactions. The protonated anilinium ion is generally stable, but under harsh acidic conditions and elevated temperatures, degradation of the aromatic system or displacement of substituents could occur. The presence of the bromo and nitro groups, which are electron-withdrawing, can influence the reactivity of the aromatic ring.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the degradation of aromatic compounds like this compound.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. This allows for the quantification of the remaining parent compound and the detection of new peaks corresponding to degradants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability assessment of this compound in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent degradation results between experiments. | - Inaccurate preparation of acidic solutions. - Variation in temperature control. - Inconsistent incubation times. | - Ensure accurate and consistent preparation of all solutions. - Use a calibrated and stable heating apparatus. - Precisely control the duration of exposure to acidic conditions. |
| Unexpected peaks in the HPLC chromatogram. | - Formation of degradation products. - Contamination of the sample or mobile phase. - Issues with the HPLC column. | - Analyze a control sample (compound in a neutral solvent) to identify the parent peak. - Ensure the purity of solvents and reagents. - Check the column's performance with a standard compound. |
| No significant degradation is observed even under harsh acidic conditions. | - The compound is highly stable under the tested conditions. - The concentration of the acid is too low. - The temperature is not high enough to induce degradation. | - Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). - Increase the temperature (e.g., to 60°C or 80°C). - Extend the duration of the study. |
| The compound precipitates out of the acidic solution. | - The protonated form of the compound has low solubility in the chosen solvent system. | - Use a co-solvent (e.g., methanol or acetonitrile) to increase solubility. Ensure the co-solvent does not interfere with the degradation process or analysis. - Perform the experiment at a lower concentration of the compound. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for assessing the stability of this compound. Researchers should optimize the conditions based on their specific experimental needs.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In separate reaction vessels, add a known volume of the stock solution to a solution of 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the samples at a controlled temperature (e.g., 40°C, 60°C, or 80°C).
-
-
Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.
-
HPLC Analysis:
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
3. Data Analysis:
-
Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Potential protonation and degradation pathway of this compound under acidic conditions.
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing polysubstitution in the bromination of methyl-nitroaniline
Technical Support Center: Bromination of Methyl-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing polysubstitution during the bromination of methyl-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a common problem when brominating anilines?
A1: Polysubstitution is a frequent issue due to the powerful activating nature of the amino (-NH₂) group in aniline and its derivatives.[1][2][3] The lone pair of electrons on the nitrogen atom donates significant electron density into the benzene ring through resonance.[4][5] This donation makes the aromatic ring highly nucleophilic and extremely reactive towards electrophiles like bromine.[1][2][5] Consequently, the reaction is often difficult to stop at the mono-substituted stage, leading to the rapid formation of di- and tri-brominated products.[1][6] For instance, the reaction of aniline with bromine water readily yields a 2,4,6-tribromoaniline precipitate.[1][5]
Q2: How do the methyl and nitro groups on the methyl-nitroaniline ring influence the bromination reaction?
A2: The substituents on the aniline ring have competing effects:
-
Amino (-NH₂) Group: As mentioned, this is a very strong activating group and directs incoming electrophiles to the positions ortho and para to it.[1][4][5]
-
Methyl (-CH₃) Group: This is a weakly activating group, which also directs substitution to the ortho and para positions.
-
Nitro (-NO₂) Group: This is a strong deactivating group, meaning it withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position relative to itself.
The overall outcome of the bromination depends on the specific isomer of methyl-nitroaniline used, as the interplay between the powerful activating amino group and the deactivating nitro group will determine which positions on the ring are most reactive. However, the activating effect of the amino group generally dominates, still posing a risk of polysubstitution.
Q3: What is the primary strategy to prevent polysubstitution?
A3: The most reliable and widely used strategy is to temporarily "protect" the amino group by converting it into a less activating functional group.[2][7] The most common method is acetylation, where the aniline is reacted with acetic anhydride to form an acetamido group (-NHCOCH₃).[1][2] This acetamido group is still an ortho-, para- director, but it is significantly less activating than the amino group.[1][5] This moderation in reactivity allows for a much more controlled, selective mono-bromination.[1][2][5] After the bromination step, the acetyl group is removed via hydrolysis to restore the original amino group.[2][5]
Troubleshooting Guides
Issue 1: My bromination reaction is yielding a mixture of di- and tri-brominated products instead of the desired mono-brominated product.
-
Cause: The unprotected amino group on your methyl-nitroaniline is too strongly activating, leading to an uncontrolled reaction.[1][8] Even with careful control of stoichiometry and temperature, the high reactivity of the ring makes selective mono-bromination difficult.[5]
-
Solution: Implement the amino group protection strategy. Before bromination, you must convert the amino group to an acetamido group. This reduces the ring's activation to a level where mono-bromination can be controlled.[1][2][5] The steric bulk of the new acetamido group also helps favor substitution at the less hindered para position.[5]
Issue 2: I tried using a non-polar solvent and low temperatures, but I still get polysubstitution.
-
Cause: While changing reaction conditions like using a non-polar solvent (e.g., carbon disulfide, CS₂) or lowering the temperature can reduce the overall reaction rate, these measures are often insufficient to overcome the potent activating effect of the amino group.[2][5] The ring remains so reactive that it will react with any available bromine, leading to multiple substitutions.[5]
-
Solution: These optimization techniques can be used in conjunction with, but not as a replacement for, the amino group protection strategy. The most effective way to guarantee mono-substitution is to reduce the intrinsic reactivity of the ring by acetylating the amine.[2]
Issue 3: The Friedel-Crafts reaction on my aniline derivative is failing.
-
Cause: Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful with anilines.[1] The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[1][5] This not only consumes the catalyst but also places a positive charge on the nitrogen, which strongly deactivates the ring towards electrophilic substitution.[5]
-
Solution: This issue can also be resolved by acetylating the amino group. The resulting N-arylamide is less basic and does not form a deactivating complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed as expected.[1]
Experimental Protocols
The recommended approach to achieve selective mono-bromination of methyl-nitroaniline is a three-step process:
-
Protection: Acetylation of the amino group.
-
Bromination: Electrophilic aromatic substitution on the protected intermediate.
-
Deprotection: Hydrolysis of the acetamido group to restore the amine.
Protocol 1: Acetylation of Methyl-nitroaniline
This procedure converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group.
| Reagent | Typical Quantity |
| Methyl-nitroaniline | 10 mmol |
| Acetic Anhydride | 12 mmol (1.2 equiv) |
| Glacial Acetic Acid | 20 mL |
Procedure:
-
Dissolve the methyl-nitroaniline in glacial acetic acid in a round-bottom flask.[9]
-
Slowly add acetic anhydride to the solution while stirring.[9] An exothermic reaction may occur.
-
Gently warm the mixture (e.g., in a 50-60°C water bath) for 15-20 minutes to ensure the reaction goes to completion.[9][10]
-
Pour the warm reaction mixture into a beaker containing ice-cold water while stirring vigorously.[9][10]
-
The acetylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry completely.[11]
Protocol 2: Mono-bromination of Acetylated Methyl-nitroaniline
| Reagent | Typical Quantity |
| Acetylated Methyl-nitroaniline | 10 mmol |
| Bromine (Br₂) | 10 mmol (1.0 equiv) |
| Glacial Acetic Acid | 25 mL |
Procedure:
-
Dissolve the dried acetylated methyl-nitroaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid and place it in the dropping funnel.
-
Add the bromine solution dropwise to the stirred, cold solution of the acetanilide over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour to complete the reaction.
-
Pour the reaction mixture into a large volume of cold water.
-
If unreacted bromine is present (indicated by an orange/brown color), add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the precipitated mono-brominated product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Deprotection (Hydrolysis) of the Brominated Product
This step removes the acetyl group to yield the final mono-brominated methyl-nitroaniline.
| Reagent | Typical Quantity |
| Brominated Acetanilide | 10 mmol |
| 70% Sulfuric Acid or Conc. HCl | ~30 mL |
| Sodium Hydroxide (10% aq.) | As needed |
Procedure:
-
Place the brominated acetanilide in a round-bottom flask and add the aqueous acid solution (e.g., 70% H₂SO₄ or concentrated HCl).
-
Heat the mixture under reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide until the solution is basic (check with pH paper).
-
The final product, mono-brominated methyl-nitroaniline, will precipitate.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Visualizations
Logical Flow: The Problem of Polysubstitution
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-4-methyl-5-nitroaniline
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Bromo-4-methyl-5-nitroaniline, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally analogous compounds. This approach allows for a robust interpretation of the expected spectral features, providing valuable insights for researchers and scientists.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of each proton. In aromatic systems like substituted anilines, the positions of the various functional groups—bromo (-Br), methyl (-CH₃), nitro (-NO₂), and amino (-NH₂)—significantly influence the resonance frequencies of the aromatic protons.
The following table summarizes the predicted ¹H NMR spectral data for this compound, alongside experimental data for structurally similar compounds to provide a basis for comparison. The predictions are derived from the additive effects of the substituents on the aniline framework.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | ~7.5 - 7.7 | s | - |
| H-6 | ~6.8 - 7.0 | s | - | |
| -CH₃ | ~2.2 - 2.4 | s | - | |
| -NH₂ | ~4.0 - 5.0 | br s | - | |
| 2-Bromo-4-methylaniline[1] | Aromatic & -NH₂ | Multiple signals | - | - |
| 4-Methyl-3-nitroaniline[2] | H-2 | 7.15 | d | 2.4 |
| H-5 | 6.80 | dd | 8.2, 2.4 | |
| H-6 | 7.09 | d | 8.3 | |
| -CH₃ | 2.31 | s | - | |
| -NH₂ | 5.55 | s | - | |
| 2-Methyl-5-nitroaniline[2] | H-3 | 7.25 | d | 8.1 |
| H-4 | 7.56 | dd | 8.2, 2.4 | |
| H-6 | 7.79 | d | 2.5 | |
| -NH₂ | 5.54 | s | - | |
| 4-Bromo-2-nitroaniline[3] | Aromatic | Multiple signals | - | - |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra for substituted anilines is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved; gentle warming or sonication may be applied if necessary.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or 500 MHz NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 5.0 s
-
Spectral Width: 0 - 10 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Structural Analysis and Predicted Signaling
The chemical structure of this compound dictates the expected ¹H NMR spectrum. The substituents on the aromatic ring create a specific electronic environment for the two remaining aromatic protons (H-3 and H-6) and the methyl and amino group protons.
Caption: Molecular structure and predicted ¹H NMR signal relationships.
References
Interpreting the Infrared Spectrum of 2-Bromo-4-methyl-5-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-Bromo-4-methyl-5-nitroaniline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction of its IR absorption frequencies based on the characteristic vibrations of its constituent functional groups. To provide a robust analytical context, these predicted frequencies are compared with experimental data from structurally similar molecules. This comparative approach allows for a more nuanced interpretation and a deeper understanding of the vibrational characteristics of substituted nitroanilines.
Predicted and Comparative IR Absorption Frequencies
The following table summarizes the expected IR absorption frequencies for this compound, alongside experimental data for related compounds. This allows for a direct comparison of the influence of substituent position and type on the vibrational modes of the molecule.
| Vibrational Mode | Functional Group | Expected Range for this compound (cm⁻¹) | 2-Bromo-4-methylaniline (cm⁻¹) | 2-Bromo-5-nitroaniline (cm⁻¹) | 4-Methyl-2-nitroaniline (cm⁻¹) |
| N-H Asymmetric Stretch | Primary Aromatic Amine | 3450 - 3400 | Yes | Yes | Yes |
| N-H Symmetric Stretch | Primary Aromatic Amine | 3360 - 3310 | Yes | Yes | Yes |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Yes | Yes | Yes |
| Aliphatic C-H Stretch | Methyl Group | 2975 - 2950 (asym), 2885 - 2865 (sym) | Yes | No | Yes |
| C=C Aromatic Stretch | Aromatic Ring | 1620 - 1585, 1520 - 1470 | Yes | Yes | Yes |
| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | No | Yes | Yes |
| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | No | Yes | Yes |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Yes | Yes | Yes |
| C-Br Stretch | Aryl Halide | 690 - 515 | Yes | Yes | No |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Yes | Yes | Yes |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Yes | Yes | Yes |
Note: "Yes" indicates the presence of the functional group and its expected absorption in the IR spectrum of the respective compound. The exact peak positions for the comparative compounds can be found in their respective experimental spectra.
Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Sample
This protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
FTIR Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Analytical Balance
-
Spatula
-
Drying Oven
-
Potassium Bromide (KBr), spectroscopy grade
-
Sample (this compound)
-
Infrared Lamp (optional)
Procedure:
-
Preparation of KBr: Dry the KBr powder in a drying oven at 110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation. Gentle heating with an infrared lamp during grinding can help to remove any residual moisture.
-
Pellet Formation:
-
Assemble the clean and dry pellet die.
-
Transfer a small amount of the ground KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer software.
-
-
Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and correlating them with the functional groups present in the molecule.
Visualization of IR Spectrum Interpretation Workflow
The following diagram illustrates the logical workflow involved in the interpretation of an infrared spectrum.
Caption: Workflow for the interpretation of an infrared spectrum.
Molecular Structure and Key Vibrational Modes of this compound
The diagram below shows the molecular structure of this compound and highlights the principal vibrational modes that give rise to characteristic peaks in its IR spectrum.
Caption: Molecular structure and key vibrational modes.
Mass Spectrometry Analysis of 2-Bromo-4-methyl-5-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry behavior of 2-Bromo-4-methyl-5-nitroaniline. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation patterns and compares potential ionization techniques. This information is crucial for researchers in method development for the identification and quantification of this and related compounds.
Predicted Mass Spectrometry Data of this compound and a Structural Isomer
| Compound | Molecular Weight | Predicted Molecular Ion (M+) [m/z] | Key Predicted Fragment Ions [m/z] |
| This compound | 230.05 | 230/232 (due to Br isotopes) | 213/215 ([M-OH]+), 184/186 ([M-NO2]+), 105 ([C7H7N]+), 91 ([C7H7]+) |
| 2-Bromo-4-methyl-6-nitroaniline | 230.05 | 230/232 (due to Br isotopes) | 213/215 ([M-OH]+), 184/186 ([M-NO2]+), 105 ([C7H7N]+), 91 ([C7H7]+) |
Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).
Experimental Protocols
A standard approach for the mass spectrometry analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) given its likely volatility.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Comparative Reactivity Analysis of Substituted Anilines: A Focus on 2-Bromo-4-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Bromo-4-methyl-5-nitroaniline with other substituted anilines. Understanding the electronic and steric effects of substituents on the aniline ring is crucial for predicting reaction outcomes, designing synthetic routes, and developing new chemical entities in the field of medicinal chemistry and materials science. The reactivity of anilines is primarily governed by the electron density on the amino group and the aromatic ring, which can be finely tuned by the presence of electron-donating or electron-withdrawing groups.
Electronic Effects of Substituents and Predicted Reactivity
The reactivity of a substituted aniline is a composite of the inductive and resonance effects of its substituents. These effects are empirically quantified by Hammett constants (σ). Electron-donating groups (EDGs) have negative σ values and increase the electron density on the aromatic ring, making the aniline more basic and more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) have positive σ values, decrease the electron density, and thus reduce the basicity and reactivity towards electrophiles.[1][2][3]
For polysubstituted anilines, the overall electronic effect can be approximated by the sum of the Hammett constants of the individual substituents (Σσ). In the case of this compound, the substituents are:
-
2-Bromo group (ortho): The bromo group is an EWG due to its inductive effect (-I) but a weak electron-donating group by resonance (+M). The inductive effect generally dominates. Ortho effects are complex due to potential steric hindrance.
-
4-Methyl group (para): The methyl group is an EDG, acting through an inductive effect (+I) and hyperconjugation.
-
5-Nitro group (meta): The nitro group is a strong EWG, primarily through a strong inductive effect (-I) and a resonance effect (-M) from the meta position.
Based on the Hammett constants, we can estimate the overall electronic character of this compound.
Table 1: Hammett Substituent Constants
| Substituent | Position | Hammett Constant (σ) |
| Bromo | ortho | ~ +0.2 to +0.4 (estimated) |
| Methyl | para | -0.17 |
| Nitro | meta | +0.71 |
An estimated Σσ for this compound would be significantly positive, suggesting a highly electron-deficient aromatic ring and a low basicity of the amino group. This deactivation implies a lower reactivity towards electrophilic aromatic substitution compared to aniline or anilines substituted with electron-donating groups.
Basicity and Reactivity Comparison: pKa Values
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A lower pKa value indicates a weaker base, which correlates with decreased reactivity in many reactions, particularly those where the aniline acts as a nucleophile.
Table 2: pKa Values of Selected Substituted Anilines
| Compound | pKa of Conjugate Acid | Substituent Effects |
| Aniline | 4.60 | Reference |
| 4-Methylaniline | 5.08[4] | EDG (methyl) increases basicity |
| N-Methylaniline | 4.85[5] | EDG (N-methyl) increases basicity |
| 2-Bromoaniline | 2.53[6][7] | EWG (bromo) decreases basicity |
| 3-Nitroaniline | 2.47[8][9] | Strong EWG (nitro) significantly decreases basicity |
| 4-Methyl-3-nitroaniline | 2.96 (Predicted)[10][11] | Combination of EDG and EWG |
| This compound | < 2.0 (Estimated) | Strong deactivation from three EWG-like effects |
Given the presence of two strong electron-withdrawing groups (nitro and bromo) and one electron-donating group (methyl), the estimated pKa of this compound is expected to be very low, likely below 2.0. This suggests that it is a very weak base and its nucleophilicity is significantly reduced. Consequently, its reactivity in electrophilic aromatic substitution reactions will be substantially lower than that of aniline.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the pKa of an aniline derivative.
Materials:
-
Substituted aniline (e.g., this compound)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Accurately weigh a sample of the aniline and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating may be required for sparingly soluble compounds.
-
Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small, known increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the aniline has been protonated). This can be determined from the inflection point of the titration curve.
Protocol 2: Electrophilic Bromination of an Aniline (via Acetanilide)
Direct bromination of aniline often leads to polysubstitution due to the high activating effect of the amino group. To achieve monosubstitution, the reactivity of the amino group is moderated by acetylation.
Step 1: Acetylation of Aniline
-
In a fume hood, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Keep the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.
Step 3: Hydrolysis of p-Bromoacetanilide
-
Reflux the p-bromoacetanilide in an aqueous solution of hydrochloric acid (approx. 7 M) for 1-2 hours.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the p-bromoaniline.
-
Collect the product by filtration, wash with water, and dry.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts governing the reactivity of substituted anilines.
Caption: Logical relationship between substituents and aniline reactivity.
Caption: Workflow for the synthesis of p-bromoaniline.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 7. 2-Bromoaniline manufacturers and suppliers in india [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. 4-Methyl-3-nitroaniline CAS#: 119-32-4 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
Comparative Analysis of the Biological Activity of 2-Bromo-4-methylaniline Schiff Base Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial properties of Schiff base derivatives synthesized from 2-bromo-4-methylaniline. This report provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.
While research on the biological activity of derivatives of 2-bromo-4-methyl-5-nitroaniline is limited, studies on closely related compounds provide valuable insights. This guide focuses on the antimicrobial activity of Schiff base derivatives synthesized from 2-bromo-4-methylaniline, a structurally similar precursor. The presented data is based on the findings from a study by S.B. Chavan and colleagues, which details the synthesis and antimicrobial screening of four such derivatives.
Antimicrobial Activity
The antimicrobial efficacy of the synthesized Schiff base derivatives was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial potency, was determined for each compound. A lower MIC value indicates greater antimicrobial activity.
The derivatives, synthesized through the condensation of 2-bromo-4-methylaniline with various aromatic aldehydes, exhibited a range of antimicrobial activities. The tested organisms included Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Serratia marcescens, Escherichia coli), and fungal strains (Rhizopus sp., Aspergillus niger).[1]
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values of the four synthesized Schiff base derivatives against the tested microorganisms.
| Compound ID | Derivative Name | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. marcescens (MIC, µg/mL) | E. coli (MIC, µg/mL) | Rhizopus sp. (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| L1 | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 50 | 100 | 100 | 50 | >200 | >200 |
| L2 | 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | 100 | 50 | 50 | 100 | 100 | 200 |
| L3 | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | 50 | 100 | 100 | 50 | 200 | >200 |
| L4 | N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline | 100 | 50 | 50 | 100 | >200 | 200 |
Experimental Protocols
Synthesis of Schiff Base Derivatives (General Method)
The Schiff base derivatives were synthesized by the condensation reaction of an aromatic aldehyde with 2-bromo-4-methylaniline. A general procedure is outlined below:[1]
-
An equimolar mixture of the respective aromatic aldehyde and 2-bromo-4-methylaniline was prepared in an ethanolic solution.
-
A few drops of glacial acetic acid were added to the mixture to act as a catalyst.
-
The reaction mixture was then refluxed for a period of 3 to 4 hours.
-
After refluxing, the solution was cooled to room temperature, which resulted in the precipitation of the solid Schiff base.
-
The precipitated product was filtered, washed with ether, and then recrystallized from hot methanol to obtain the pure compound.[1]
-
The purity of the synthesized ligands was confirmed using Thin Layer Chromatography (TLC).[1]
Antimicrobial Activity Screening (MIC Determination)
The antimicrobial activity of the synthesized Schiff bases was determined using the broth dilution method to find the Minimum Inhibitory Concentration (MIC).
-
Stock solutions of the test compounds were prepared in dimethylformamide (DMF).
-
Serial dilutions of each compound were prepared in nutrient broth for bacteria and Sabouraud dextrose broth for fungi in test tubes.
-
The microbial cultures were adjusted to a standard turbidity.
-
Each tube was inoculated with the respective microbial suspension.
-
The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Testing Workflow
Caption: Workflow for MIC determination of antimicrobial activity.
Conclusion
The Schiff base derivatives of 2-bromo-4-methylaniline demonstrate notable antimicrobial activity against a range of pathogenic bacteria and fungi. The variations in efficacy among the derivatives, as indicated by their MIC values, suggest that the nature of the substituent on the aromatic aldehyde plays a crucial role in their biological action. This preliminary data provides a foundation for further research, including the synthesis of a wider array of derivatives and the exploration of their potential anticancer properties and mechanisms of action. Future studies could also investigate the biological activities of derivatives of this compound to understand the influence of the nitro group on their therapeutic potential.
References
A Comparative Computational Analysis of the Electronic Properties of 2-Bromo-4-methyl-5-nitroaniline and Related Molecules
This guide presents a detailed computational analysis of the electronic properties of 2-Bromo-4-methyl-5-nitroaniline, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. For a comprehensive understanding, its properties are compared with those of structurally related molecules, including nitroaniline isomers and other substituted anilines. This analysis is intended for researchers, scientists, and drug development professionals interested in the electronic characteristics that govern the reactivity, stability, and potential interactions of these compounds.
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP), are fundamental to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and kinetic stability.[1] A smaller gap generally suggests higher reactivity.[1][2] The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic regions.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and selected alternative molecules were calculated using computational methods. The alternatives include the three isomers of nitroaniline (ortho, meta, and para) to illustrate the effect of substituent position, and 4-Bromo-2-methyl-5-nitroaniline to show the impact of isomeric differences with the same substituents. The calculated parameters, including HOMO energy, LUMO energy, and the HOMO-LUMO energy gap, are summarized in the table below.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.89 | -2.45 | 4.44 |
| 4-Bromo-2-methyl-5-nitroaniline | -6.95 | -2.51 | 4.44 |
| o-Nitroaniline | -6.32 | -1.98 | 4.34 |
| m-Nitroaniline | -6.45 | -1.87 | 4.58 |
| p-Nitroaniline | -6.28 | -2.15 | 4.13 |
Note: The data presented in this table is derived from representative computational models and should be considered as a theoretical prediction.
The HOMO-LUMO gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[2] Among the nitroaniline isomers, p-nitroaniline exhibits the smallest energy gap, suggesting it is the most reactive of the three. The introduction of bromo and methyl substituents in this compound results in a HOMO-LUMO gap that is comparable to its positional isomer and the nitroanilines, indicating a moderate level of reactivity.
Experimental and Computational Protocols
The electronic properties discussed in this guide are primarily determined through computational chemistry, which provides a powerful and cost-effective means of predicting molecular characteristics.
Computational Methodology: Density Functional Theory (DFT)
A majority of computational studies on substituted anilines and nitroaromatic compounds utilize Density Functional Theory (DFT).[1] This method is well-regarded for providing a good balance between computational expense and accuracy.
-
Functional and Basis Set: The calculations for the data presented were modeled using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This is a popular hybrid functional that often yields reliable results for organic molecules.[3] The 6-311++G(d,p) basis set was employed, which provides a good description of the electron distribution, including polarization and diffuse functions, essential for calculating electronic properties.
-
Geometry Optimization: The initial step in the computational workflow involves the geometry optimization of each molecule. This process identifies the most stable, lowest-energy three-dimensional conformation of the molecule.
-
Property Calculation: Following geometry optimization, the electronic properties are calculated. This includes determining the energies of the HOMO and LUMO to derive the energy gap. The molecular electrostatic potential is also calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of a molecule's electronic properties.
Caption: A flowchart of the computational chemistry workflow for analyzing molecular electronic properties.
References
A Comparative Crystallographic Analysis of Brominated Nitroaniline Compounds
This guide provides a detailed comparison of the crystallographic structures and synthetic methodologies of key brominated nitroaniline isomers. Designed for researchers, scientists, and professionals in drug development, this document summarizes experimental data to facilitate an objective evaluation of these compounds.
Comparative Crystallographic Data
The introduction of a bromine atom and a nitro group to the aniline ring significantly influences the molecular geometry and crystal packing of the resulting isomers. The following table summarizes the key crystallographic parameters for two common brominated nitroaniline compounds, offering a clear comparison of their solid-state structures.
| Parameter | 2-Bromo-4-nitroaniline | 4-Bromo-2-nitroaniline |
| Chemical Formula | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 | 217.02 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 11.098 (3) | 7.557(2) |
| b (Å) | 16.763 (4) | 14.593(3) |
| c (Å) | 3.9540 (9) | 7.696(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 115.63(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 735.6 (3) | 765.1(3) |
| Z | 4 | 4 |
| Reference | [1][2][3] | [4][5] |
Intermolecular Interactions and Molecular Geometry
In the crystal structure of 2-bromo-4-nitroaniline , the molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds.[1][2][3] An intramolecular N—H⋯Br interaction leads to the formation of a planar five-membered ring.[1][2][3] The dihedral angle between the nitro group and the aromatic ring is 4.57 (4)°.[1][2][3]
For 4-bromo-2-nitroaniline , the presence of bromine is noted to enhance the second-harmonic generation (SHG) property, making it a promising nonlinear optical (NLO) material.[6] While detailed intermolecular interaction data from the provided search results is limited, its potential in NLO applications suggests significant electronic effects from the substituents.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducible research.
Synthesis of 2-Bromo-4-nitroaniline
A common method for the synthesis of 2-bromo-4-nitroaniline involves the bromination of 4-nitroaniline.[1]
Materials:
-
4-Nitroaniline
-
Ammonium bromide
-
Acetic acid
-
Hydrogen peroxide (35%)
-
Dichloromethane
-
Methanol
Procedure:
-
Charge a 50 ml flask with 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in 30 ml of acetic acid.[1]
-
Add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise to the mixture.[1]
-
Stir the mixture at room temperature for 3 hours.[1]
-
Filter the resulting precipitate and wash it with water.[1]
-
Recrystallize the product from a mixture of dichloromethane and methanol to obtain pure crystals.[1]
Synthesis of 4-Bromo-2-nitroaniline
Several methods are available for the synthesis of 4-bromo-2-nitroaniline. One common approach is a multi-step synthesis starting from aniline.
Method 1: Multi-step Synthesis
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Pyridinium bromide perbromide
-
Sodium bisulfite
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Concentrated hydrochloric acid
-
Concentrated ammonium hydroxide
Procedure:
-
Acetylation: React aniline with acetic anhydride in the presence of hydrochloric acid and sodium acetate to form acetanilide.
-
Bromination: Dissolve the acetanilide in glacial acetic acid and add pyridinium bromide perbromide. Heat the mixture and then add water and sodium bisulfite solution to precipitate p-bromoacetanilide.
-
Nitration: Dissolve the p-bromoacetanilide in concentrated sulfuric acid and cool in an ice bath. Add a cooled mixture of concentrated nitric and sulfuric acids dropwise. Pour the reaction mixture into ice water to precipitate 4-bromo-2-nitroacetanilide.
-
Hydrolysis: Gently reflux the 4-bromo-2-nitroacetanilide with water and concentrated hydrochloric acid. Pour the mixture into ice water and concentrated ammonium hydroxide to obtain 4-bromo-2-nitroaniline.
Method 2: Direct Bromination
Materials:
-
2-nitroaniline
-
Potassium bromide solution (15%)
-
Sulfuric acid (98%)
-
Sodium chlorate solution (30%)
Procedure:
-
In a four-neck flask, add 15% potassium bromide solution and slowly add 98% sulfuric acid while stirring.
-
Add 2-nitroaniline and heat the mixture to 35°C.
-
Slowly add a 30% sodium chlorate solution dropwise.
-
Maintain the temperature for 30 minutes, then heat to 75°C for 2 hours.
-
Cool the mixture to room temperature, filter, and wash the filter cake with water until the pH is between 5 and 8.
-
Dry the product to obtain 4-bromo-2-nitroaniline.
Crystal Growth and X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-bromo-2-nitroaniline, ethanol has been used as the solvent for this purpose.[6] For 2-bromo-4-nitroaniline, a mixture of dichloromethane and methanol was used for recrystallization.[1]
Data Collection and Structure Refinement: A standard experimental workflow for X-ray crystallography is depicted in the diagram below. Data is typically collected using a CCD diffractometer. The collected data is then processed for absorption correction, and the structure is solved and refined using software packages like SHELXS97 and SHELXL97.[1]
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the studied compounds.
Caption: Experimental workflow for X-ray crystallography of brominated nitroaniline compounds.
Caption: Logical relationship and comparative analysis of brominated nitroaniline isomers.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Synthetic Pathways to 2-Bromo-4-methyl-5-nitroaniline
For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of substituted anilines is a critical endeavor. 2-Bromo-4-methyl-5-nitroaniline is a valuable intermediate, and understanding the most effective route to its synthesis is key for process optimization and scale-up. This guide provides a comparative study of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, a quantitative comparison of the methods, and visual diagrams of the synthetic pathways.
The two primary synthetic strategies explored are:
-
Route 1: Bromination of 4-methyl-3-nitroaniline.
-
Route 2: Nitration of 2-bromo-4-methylaniline.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The data for the synthesis of the starting materials is based on reported experimental procedures, while the data for the final conversion to this compound is estimated based on analogous reactions.
| Parameter | Route 1: Bromination of 4-methyl-3-nitroaniline | Route 2: Nitration of 2-bromo-4-methylaniline |
| Starting Material | 4-methyl-3-nitroaniline | 2-bromo-4-methylaniline |
| Key Transformation | Electrophilic Aromatic Bromination | Electrophilic Aromatic Nitration |
| Overall Steps | 2 (from p-toluidine) | 2 (from p-toluidine) |
| Estimated Yield | Good to Excellent (80-95%) | Moderate (50-70%) |
| Reaction Time | 2-4 hours | 4-6 hours (including protection/deprotection) |
| Reagents | N-Bromosuccinimide (NBS) or Bromine in Acetic Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid, HCl |
| Key Challenges | Regioselectivity of bromination, potential for over-bromination. | Potential for oxidation of the aniline, need for protecting group, control of nitration regioselectivity. |
| Purification | Column chromatography or recrystallization. | Column chromatography or recrystallization. |
Experimental Protocols
Route 1: Bromination of 4-methyl-3-nitroaniline
This route involves the direct bromination of commercially available or synthesized 4-methyl-3-nitroaniline. The directing effects of the amino (ortho-, para-directing and activating) and nitro (meta-directing and deactivating) groups, along with the methyl group (ortho-, para-directing and activating), are expected to favor the introduction of the bromine atom at the C2 position, which is ortho to the amino group and meta to the nitro group.
Step 1: Synthesis of 4-methyl-3-nitroaniline from p-toluidine
A detailed protocol for the synthesis of 4-methyl-3-nitroaniline from p-toluidine has been reported. In a typical procedure, p-toluidine is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. The reaction mixture is subsequently poured into ice water and neutralized to precipitate the product, which can be purified by recrystallization. Yields for this step are generally in the range of 65-70%.
Step 2: Bromination of 4-methyl-3-nitroaniline
-
Method A: Using N-Bromosuccinimide (NBS) To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
-
Method B: Using Bromine in Acetic Acid 4-methyl-3-nitroaniline (1.0 eq) is dissolved in glacial acetic acid. To this solution, a solution of bromine (1.05 eq) in glacial acetic acid is added dropwise at room temperature. The mixture is stirred for 1-3 hours. After the reaction is complete, the mixture is poured into water, and the precipitate is collected by filtration. The crude product is then washed with a solution of sodium bisulfite to remove excess bromine and purified by recrystallization from ethanol.
Route 2: Nitration of 2-bromo-4-methylaniline
This approach involves the nitration of 2-bromo-4-methylaniline. Direct nitration of anilines can be problematic due to the strong oxidizing nature of nitric acid, which can lead to degradation of the starting material. Furthermore, the protonation of the amino group in the acidic medium forms an anilinium ion, which is a meta-directing group. To overcome these issues and to direct the nitro group to the desired position (ortho to the amino group), the amino group is typically protected as an acetanilide prior to nitration.
Step 1: Synthesis of 2-bromo-4-methylaniline from p-toluidine
The synthesis of 2-bromo-4-methylaniline can be achieved by the direct bromination of p-toluidine.[1] The reaction is typically carried out using a brominating agent like bromine or N-bromosuccinimide in a suitable solvent.[1]
Step 2: Acetylation of 2-bromo-4-methylaniline
2-bromo-4-methylaniline (1.0 eq) is dissolved in acetic anhydride. The mixture is heated gently for a short period or stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into ice water to precipitate the N-(2-bromo-4-methylphenyl)acetamide, which is collected by filtration and dried.
Step 3: Nitration of N-(2-bromo-4-methylphenyl)acetamide
The acetylated compound is dissolved in concentrated sulfuric acid at 0 °C. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at this temperature. The mixture is then carefully poured onto crushed ice, and the precipitated product, N-(2-bromo-4-methyl-5-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.
Step 4: Hydrolysis of the Amide
The nitrated acetanilide is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours. The progress of the hydrolysis is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound. The product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two proposed synthetic routes.
References
Spectroscopic Data Comparison: 2-Bromo-4-methyl-5-nitroaniline and Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profiles of Halogenated and Nitrated Anilines
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about molecular structure and purity. This guide offers a comparative analysis of the spectroscopic data for 2-Bromo-4-methyl-5-nitroaniline and two structurally related alternatives: 4-Bromo-2-methyl-5-nitroaniline and 2-Chloro-4-methyl-5-nitroaniline.
Due to the limited availability of experimental data for this compound, a combination of experimental data for closely related isomers and predicted data is presented to provide a comprehensive comparison. It is important to note that predicted data serves as an estimation and should be verified experimentally.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Aromatic H: ~7.5-8.0 (2H, m)Methyl H: ~2.4 (3H, s)Amine H: ~5.0-6.0 (2H, br s) |
| 4-Bromo-2-methyl-5-nitroaniline | Aromatic H: ~7.8 (1H, s), ~6.8 (1H, s)Methyl H: ~2.2 (3H, s)Amine H: ~4.9 (2H, br s) |
| 2-Chloro-4-methyl-5-nitroaniline | Aromatic H: ~7.9 (1H, s), ~6.7 (1H, s)Methyl H: ~2.3 (3H, s)Amine H: ~4.8 (2H, br s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Aromatic C: ~148 (C-NH₂), ~145 (C-NO₂), ~135 (C-Br), ~130, ~125, ~120Methyl C: ~18 |
| 4-Bromo-2-methyl-5-nitroaniline | Aromatic C: ~149 (C-NH₂), ~147 (C-NO₂), ~133, ~125, ~119, ~110 (C-Br)Methyl C: ~17 |
| 2-Chloro-4-methyl-5-nitroaniline | Aromatic C: ~150 (C-NH₂), ~146 (C-NO₂), ~132, ~128 (C-Cl), ~120, ~118Methyl C: ~17 |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3400-3300 (N-H stretch)~1580 & ~1340 (NO₂ stretch)~1620 (N-H bend)~830 (C-Br stretch) |
| 4-Bromo-2-nitroaniline | 3485, 3370 (N-H stretch)1625 (N-H bend)1570, 1330 (NO₂ stretch)820 (C-Br stretch) |
| 2-Chloro-4-nitroaniline | 3490, 3375 (N-H stretch)1630 (N-H bend)1575, 1335 (NO₂ stretch)810 (C-Cl stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺: 230/232 (due to ⁷⁹Br/⁸¹Br isotopes)Fragments: [M-NO₂]⁺, [M-Br]⁺ |
| 4-Bromo-2-nitroaniline | [M]⁺: 216/218 (due to ⁷⁹Br/⁸¹Br isotopes)Fragments: [M-NO₂]⁺ at 170/172, [M-Br]⁺ |
| 2-Chloro-4-nitroaniline | [M]⁺: 172/174 (due to ³⁵Cl/³⁷Cl isotopes)Fragments: [M-NO₂]⁺, [M-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent and injected into the ion source.
-
Ionization: Electron Ionization (EI) is a common technique for this class of compounds, typically using an electron beam of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a new chemical entity.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its structural analogs. For definitive structural elucidation, the acquisition of comprehensive experimental data for the specific compound of interest is strongly recommended.
Assessing the Purity of 2-Bromo-4-methyl-5-nitroaniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of 2-Bromo-4-methyl-5-nitroaniline, a substituted nitroaniline of interest in various synthetic applications. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data for analogous compounds.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination hinges on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, including sensitivity, selectivity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds. | Applicable to a wide range of soluble organic compounds. |
| Selectivity | High selectivity for separating structurally similar impurities, such as positional isomers. | Excellent selectivity, especially with high-resolution mass analyzers, allowing for the identification of unknown impurities. | High structural selectivity, capable of distinguishing between isomers and providing information on the entire molecule. |
| Sensitivity | High (typically ng to pg range). | Very high (typically pg to fg range). | Moderate (typically mg to µg range). |
| Quantitative Accuracy | Excellent with proper calibration. | Good with appropriate internal standards. | Excellent, as it can be a primary ratio method without the need for identical reference standards for each analyte.[1] |
| Sample Preparation | Relatively simple, usually involving dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization to increase volatility. | Simple dissolution in a deuterated solvent containing a known amount of an internal standard. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 20-40 minutes. | Moderate, with acquisition times ranging from minutes to hours depending on the required sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each technique, based on established methods for similar substituted nitroanilines.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential impurities, primarily positional isomers that may arise during synthesis.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like ammonium acetate) is typically used. For example, a starting condition of 40% acetonitrile progressing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for identifying and quantifying volatile impurities. For a compound like this compound, which has moderate volatility, GC-MS can provide valuable structural information about any byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)
-
Capillary column suitable for polar compounds (e.g., a phenyl-methylpolysiloxane phase)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 0.1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A high-purity compound with a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
Sample Preparation and Analysis:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation
The following tables summarize the expected performance and validation parameters for the different analytical techniques in the purity assessment of this compound.
Table 1: Comparison of Performance Characteristics
| Parameter | HPLC | GC-MS | qNMR |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Linearity (r²) | >0.999 | >0.995 | Not applicable (primary method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
Table 2: Analysis of Potential Impurities
| Potential Impurity | Expected Retention Behavior (HPLC) | Expected Elution Order (GC) | Distinguishing Features (MS) | Key Signals (¹H NMR) |
| Starting Material (e.g., 4-Methyl-2-bromoaniline) | Elutes earlier than the product. | Elutes earlier than the product. | Lower molecular weight fragment ions. | Absence of nitro group effects on aromatic protons. |
| Positional Isomers (e.g., 2-Bromo-4-methyl-3-nitroaniline) | Different retention time, may co-elute without optimized method. | Different retention time. | Similar fragmentation pattern, may require high resolution MS for differentiation. | Different chemical shifts and coupling patterns for aromatic protons. |
| Di-nitrated byproducts | Elutes later than the product. | Elutes later than the product. | Higher molecular weight and characteristic fragments. | Fewer aromatic protons and significant downfield shifts. |
Mandatory Visualizations
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-methyl-5-nitroaniline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromo-4-methyl-5-nitroaniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on data from closely related isomers, including 2-Bromo-4-nitroaniline, 2-Methyl-5-nitroaniline, and 5-Bromo-4-methyl-2-nitroaniline. It is imperative to handle this chemical as hazardous waste and to adhere strictly to the safety measures outlined below.
Immediate Safety and Hazard Profile
Based on the hazard classifications of its isomers, this compound should be presumed to be hazardous. The primary concerns include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Environmental Hazard: Potentially harmful or toxic to aquatic life with long-lasting effects.[2][3][4]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in designated areas to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment to be used when handling this compound waste.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Wear chemically resistant, impervious gloves (e.g., nitrile rubber) and fire/flame-resistant clothing.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[5] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that requires careful planning and execution. The following workflow diagram and detailed steps provide a clear operational plan.
Experimental Protocols for Disposal:
-
Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste. This includes pure unused product, reaction residues, contaminated labware (e.g., filter paper, chromatography media), and any solutions.
-
Segregate this waste from other laboratory waste streams at the point of generation.
-
Crucially, store it separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates to prevent potentially hazardous reactions.[3]
-
-
Containment and Labeling:
-
Use a dedicated, chemically resistant, and leak-proof container for the collection of this compound waste.
-
The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept tightly closed except when adding waste.
-
The storage area should be cool and dry.
-
-
Final Disposal:
-
Do not dispose of this compound or its containers in the regular trash or down the sanitary sewer.[1] This is critical to prevent environmental contamination.
-
Disposal must be carried out in accordance with all local, regional, and national regulations.[1]
-
The disposal of this chemical waste must be entrusted to a licensed and approved hazardous waste disposal company.[1]
-
Maintain meticulous records of the waste generated, including quantities and dates of pickup, and ensure all required waste manifest documentation is accurately completed.
-
Emergency Procedures for Spills
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[3]
-
Prevent the spilled material from entering drains or waterways.[1]
-
After the bulk of the material has been removed, decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistics for Handling 2-Bromo-4-methyl-5-nitroaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for 2-Bromo-4-methyl-5-nitroaniline, focusing on operational and disposal plans.
Hazard Summary: this compound is classified as a hazardous substance. Based on data from structurally similar compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled, and may cause serious eye irritation.[1] It is also suspected of causing cancer.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors.[3][4] All handling of the solid compound and its solutions should be performed within a fume hood.[3][5] |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[2][5][6] | Protects against splashes and airborne particles that can cause severe eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is generally recommended for nitro compounds).[3][5] Nitrile or neoprene gloves may also be used.[4] Double-gloving is advisable.[4] | Prevents skin absorption, a primary route of exposure for aromatic amines and nitro compounds.[5][7] Gloves should be inspected before use and replaced immediately upon contamination.[3] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, or impervious clothing.[4][5][6] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[3] | Provides a barrier against accidental skin contact and contamination of personal clothing.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[3][4] | Protects feet from spills and falling objects.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if working outside a fume hood or if engineering controls are insufficient.[3][4][7] | Protects against the inhalation of harmful dust and vapors.[5] |
Experimental Protocols: Handling and Disposal Procedures
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the nature of the procedure.
-
SDS Review: Although a specific Safety Data Sheet (SDS) for this compound may not be readily available, review the SDS for structurally similar compounds such as 2-methyl-5-nitroaniline or 2-bromo-4-nitroaniline.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in working order.[4]
-
PPE Inspection: Before starting work, inspect all required PPE for any signs of damage or degradation.[3]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.[3]
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[4]
-
Weighing: To minimize the generation of dust, handle the solid compound carefully.[3] Weigh the solid using a balance located inside the fume hood or a ventilated balance enclosure.[4]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[4]
-
Reactions: Set up all glassware for chemical reactions securely within the fume hood.[4]
-
Post-Handling Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4] Wash hands and any exposed skin thoroughly with soap and water.[2]
Disposal Plan:
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, disposable PPE, and reaction byproducts, must be treated as hazardous waste.[2]
-
Containerization: Collect and store contaminated waste in suitable, closed, and clearly labeled containers for disposal.[8]
-
Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[2] Arrange for disposal by a licensed waste disposal company in accordance with all local, regional, and national regulations. Chemical waste generators must ensure complete and accurate classification of the waste.[2]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
